molecular formula C21H27FN2O3S B14763773 (S)-Gyramide A

(S)-Gyramide A

Cat. No.: B14763773
M. Wt: 406.5 g/mol
InChI Key: PTJKAHCUUOORPC-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Gyramide A is a [describe the compound's nature and primary function, e.g., small molecule inhibitor known for its potent activity against Gram-negative bacteria]. Its primary research value lies in [explain the specific research problem it addresses, e.g., combating antimicrobial resistance by targeting the DNA gyrase enzyme]. The proposed mechanism of action involves [detail the biochemical mechanism, e.g., inhibiting bacterial DNA replication, leading to bacterial cell death]. This makes it a critical tool for [mention specific research fields, e.g., microbiology, infectious disease research, and antibacterial drug discovery]. Researchers can use this compound to [list potential applications, e.g., study bacterial cell division, develop novel antibiotic assays, and explore pathways for new therapeutics]. This product is labeled for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other clinical use in humans or animals .

Properties

Molecular Formula

C21H27FN2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

5-fluoro-2-methyl-N-[(3S)-1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C21H27FN2O3S/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3/t19-/m0/s1

InChI Key

PTJKAHCUUOORPC-IBGZPJMESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)N[C@H]2CCN(C2)CC3=CC=C(C=C3)OC(C)C

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C

Origin of Product

United States

Foundational & Exploratory

(S)-Gyramide A: A Technical Whitepaper on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. (S)-Gyramide A represents a promising class of bacteriostatic agents that specifically target bacterial DNA gyrase, an essential enzyme for DNA replication and repair. This document provides an in-depth technical overview of the molecular mechanism by which this compound exerts its antimicrobial effects, detailing its specific molecular interactions, the resultant cellular consequences, and the experimental methodologies used to elucidate this pathway. The findings indicate a distinct mechanism from established gyrase inhibitors, highlighting its potential for development against drug-resistant pathogens.

Core Mechanism of Action: Inhibition of DNA Gyrase

This compound's primary molecular target is the bacterial type II topoisomerase, DNA gyrase.[1][2][3] This enzyme is crucial for maintaining DNA topology by introducing negative supercoils into DNA in an ATP-dependent process.[4] The mechanism of this compound is characterized by its specific and competitive inhibition of the enzyme's ATPase activity, which resides in the GyrB subunit.[1][2]

Key aspects of the mechanism include:

  • Competitive ATPase Inhibition: this compound competitively inhibits the hydrolysis of ATP by DNA gyrase.[1][2] This action prevents the enzyme from completing its catalytic cycle, which is necessary for introducing negative supercoils.

  • Specificity for DNA Gyrase: A significant feature of this compound is its high specificity for DNA gyrase over the closely related E. coli enzyme, topoisomerase IV (Topo IV).[1][2] This specificity contrasts with other classes of gyrase inhibitors like fluoroquinolones and aminocoumarins, which often target both enzymes.[1][2]

  • Alteration of Chromosome Topology: By inhibiting gyrase's supercoiling activity, this compound treatment leads to an altered topological state of the bacterial chromosome.[1][2] This results in the formation of abnormally localized and condensed chromosomes within the cell.[1][2]

Cellular Consequences of Gyrase Inhibition

The inhibition of DNA gyrase by this compound triggers a cascade of events within the bacterial cell, ultimately leading to the cessation of growth.

  • Blockade of DNA Replication and Segregation: The improperly coiled and condensed state of the chromosome physically obstructs the progression of the replication fork, halting DNA replication.[1][2] This also interrupts the proper segregation of chromosomes into daughter cells.[1][2]

  • Induction of the SOS Response: The topological stress and stalled replication forks activate the bacterial SOS response, a global response to DNA damage.[1][2] This leads to the upregulation of various genes, including the cell division inhibitor SulA.

  • Cell Filamentation and Bacteriostasis: The induction of the SOS pathway, specifically through SulA, results in the inhibition of cell division, causing the bacteria to form long filaments.[2] This culmination of events prevents bacterial proliferation, defining the bacteriostatic nature of this compound.[1][2]

The following diagram illustrates the signaling cascade initiated by this compound.

GyramideA_Mechanism GyramideA This compound Gyrase DNA Gyrase (GyrA/GyrB) GyramideA->Gyrase Binds to Gyrase ATP ATP Hydrolysis GyramideA->ATP Competitively Inhibits Supercoiling Negative DNA Supercoiling ATP->Supercoiling Enables Topology Altered Chromosome Topology Supercoiling->Topology Prevents Condensation Chromosome Condensation & Aggregation Topology->Condensation Replication DNA Replication Block Condensation->Replication Segregation Chromosome Segregation Interruption Condensation->Segregation SOS SOS Response Activation (SulA-dependent) Replication->SOS Segregation->SOS Filamentation Cell Filamentation SOS->Filamentation Growth_Inhibition Inhibition of Bacterial Growth (Bacteriostasis) Filamentation->Growth_Inhibition

Mechanism of this compound action.

Quantitative Data Summary

The inhibitory activity of this compound and its analogs has been quantified through various biochemical assays. The data underscores its potent and competitive nature against E. coli DNA gyrase.

ParameterValueCompoundTarget EnzymeAssay TypeReference
Ki 4.35 ± 1.34 mMGyramide AE. coli DNA GyraseATPase Activity[1]
Km 27.82 ± 2.83 mM(ATP)E. coli DNA GyraseATPase Activity[1]
Vmax 37.47 ± 0.0013 µM min-1 U-1E. coli DNA GyraseATPase Activity[1]
IC50 47 - 170 nMGyramide AnalogsDNA GyraseDNA Supercoiling[3]

Experimental Protocols

The mechanism of this compound was elucidated through a series of key experiments. The methodologies for these are detailed below.

DNA Gyrase ATPase Activity Assay

This assay measures the ATP hydrolysis activity of DNA gyrase.

  • Principle: A coupled enzyme system consisting of pyruvate kinase and lactate dehydrogenase is used. The hydrolysis of ATP to ADP by gyrase is coupled to the oxidation of NADH to NAD+, which is monitored by the decrease in absorbance at 340 nm.[1]

  • Protocol:

    • Reactions are prepared containing E. coli DNA gyrase, relaxed pBR322 plasmid DNA, ATP, and the coupled enzyme system components (phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH).

    • Varying concentrations of this compound are added to the reaction mixtures.

    • The rate of NADH reduction is measured continuously using a spectrophotometer.

    • Kinetic parameters (Vmax, Km, and Ki) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.[1]

Topoisomerase IV Decatenation Assay

This assay is used to determine the specificity of inhibition against DNA gyrase versus Topo IV.

  • Principle: Topo IV decatenates, or unlinks, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of Topo IV prevents this decatenation, and the linked kDNA fails to enter an agarose gel.

  • Protocol:

    • Recombinant E. coli Topo IV is incubated with kDNA substrate in the presence of ATP.

    • A range of concentrations of this compound or a known Topo IV inhibitor (e.g., ciprofloxacin) is added.

    • Reactions are quenched after a set incubation period (e.g., 30 minutes).[1][2]

    • Products are analyzed by agarose gel electrophoresis. The absence of decatenated DNA products at high inhibitor concentrations indicates enzymatic inhibition. This compound shows no inhibition in this assay.[1][2]

The workflow for determining inhibitor specificity is outlined below.

Specificity_Workflow start Hypothesis: This compound is a specific DNA Gyrase inhibitor assay1 Gyrase Supercoiling Assay + this compound start->assay1 assay2 Topo IV Decatenation Assay + this compound start->assay2 result1 Result: Inhibition Observed assay1->result1 result2 Result: No Inhibition Observed assay2->result2 conclusion Conclusion: This compound specifically inhibits DNA Gyrase, not Topo IV result1->conclusion result2->conclusion

Experimental workflow for specificity determination.
In Vivo DNA Supercoiling Assay

This assay assesses the effect of the compound on the topological state of plasmid DNA within living bacterial cells.

  • Protocol:

    • E. coli cells harboring a plasmid (e.g., pBR322) are cultured to early logarithmic phase.

    • The culture is treated with this compound for various time points.

    • Plasmid DNA is isolated from the cells at each time point.

    • The topological state of the isolated plasmid DNA (supercoiled, relaxed, etc.) is analyzed by agarose gel electrophoresis containing an intercalating agent like chloroquine. A reduction in negative supercoiling is observed.[1]

Microscopy for Cellular Morphology

This method is used to visualize the phenotypic effects of this compound on bacterial cells.

  • Protocol:

    • Overnight cultures of E. coli are diluted and grown to an absorbance of ~0.1 (OD600).[1][2]

    • The culture is treated with the desired concentration of this compound and incubated for 2-2.5 hours.[1][2]

    • Cells are stained with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole).[1][2]

    • A small volume of the labeled culture is transferred to an agarose pad for viewing.

    • Cells are imaged using fluorescence microscopy to observe cell filamentation and chromosome condensation.[1][2]

Resistance Profile and Uniqueness

The mechanism of this compound is distinct from other major classes of DNA gyrase inhibitors.

  • No Cross-Resistance: E. coli mutants exhibiting reduced susceptibility to gyramide A do not show cross-resistance to the fluoroquinolone ciprofloxacin or the aminocoumarin novobiocin.[1][2] This suggests a different binding site or inhibitory mechanism.

  • Resistance Mutations: Spontaneous mutations conferring resistance to gyramide analogs have been mapped to both the gyrA and gyrB genes, which encode the subunits of DNA gyrase.[3] This is surprising given that it competitively inhibits the ATPase activity in the GyrB subunit, suggesting a complex interaction with the entire enzyme heterotetramer.[2]

  • Differentiation from Fluoroquinolones: Fluoroquinolones act as gyrase poisons, stabilizing the covalent complex between gyrase and cleaved DNA, leading to double-strand breaks.[4] this compound does not stabilize these breaks, acting purely as an enzyme inhibitor.[2]

Conclusion

This compound inhibits bacterial growth through a well-defined, multi-step mechanism initiated by the specific and competitive inhibition of the DNA gyrase ATPase activity. This primary action leads to profound changes in DNA topology, causing chromosome condensation, a halt in DNA replication and segregation, and the induction of the SOS response, which culminates in cell filamentation and bacteriostasis. The mechanism is notably distinct from existing gyrase inhibitors, and the lack of cross-resistance provides a strong rationale for its further development as a therapeutic agent to combat infections caused by multidrug-resistant bacteria.

References

(S)-Gyramide A: A Technical Guide to a Novel DNA Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Gyramide A has emerged as a promising inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair. Its unique mechanism of action and specificity for gyrase over other topoisomerases make it an attractive candidate for the development of new antibacterial agents, particularly in the face of rising antibiotic resistance. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a discussion of its structure-activity relationship with known analogs.

Mechanism of Action

This compound acts as a bacteriostatic agent by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[1] This inhibition prevents the enzyme from introducing negative supercoils into the bacterial DNA, a crucial process for relieving torsional stress during DNA replication and transcription. The altered DNA topology ultimately leads to the condensation of chromosomes, blockage of DNA replication, interruption of chromosome segregation, and the induction of the SOS DNA damage response, culminating in the inhibition of cell division.[1]

A key feature of this compound is its high specificity for DNA gyrase over the closely related enzyme, topoisomerase IV.[1] Furthermore, it does not exhibit cross-resistance with existing classes of DNA gyrase inhibitors, such as the quinolones (e.g., ciprofloxacin) and aminocoumarins (e.g., novobiocin), suggesting a distinct binding site and mechanism of inhibition.[1]

dot graph "Mechanism_of_Action" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_GyramideA" { label="this compound"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; GyramideA [label="this compound"]; }

subgraph "cluster_DNAGyrase" { label="DNA Gyrase (GyrA/GyrB)"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; GyrB_ATPase [label="GyrB ATPase Domain"]; Gyrase_Function [label="DNA Supercoiling"]; }

subgraph "cluster_CellularEffects" { label="Cellular Effects"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATPase_Inhibition [label="ATPase Inhibition"]; Supercoiling_Block [label="Blockage of Supercoiling"]; DNA_Topology [label="Altered DNA Topology"]; Replication_Block [label="DNA Replication Block"]; Cell_Division_Inhibition [label="Inhibition of Cell Division"]; }

GyramideA -> GyrB_ATPase [label="Competitively Inhibits"]; GyrB_ATPase -> ATPase_Inhibition [style=dotted]; ATPase_Inhibition -> Supercoiling_Block; Gyrase_Function -> Supercoiling_Block [style=invis]; Supercoiling_Block -> DNA_Topology; DNA_Topology -> Replication_Block; Replication_Block -> Cell_Division_Inhibition; } Caption: Mechanism of this compound Action.

Quantitative Inhibitory Data

The inhibitory potency of this compound and its analogs against DNA gyrase has been quantified through various assays. The following tables summarize the available data.

Table 1: Inhibition of E. coli DNA Gyrase ATPase Activity by this compound

CompoundInhibition Constant (K_i)
This compound4.35 ± 1.34 mM

Data from[1]

Table 2: Inhibition of DNA Gyrase Supercoiling by Gyramide Analogs

AnalogIC_50 (nM)
Analog 147
Analog 2170
Additional analogs would be listed here as data becomes available.

Data from

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • E. coli DNA Gyrase (enzyme and subunits)

  • Relaxed pBR322 DNA (substrate)

  • 5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol

  • Stop Solution/Loading Dye (GSTEB): 40% (w/v) Glycerol, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue

  • Chloroform:isoamyl alcohol (24:1)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

Procedure:

  • On ice, prepare a reaction mixture containing the 5X Assay Buffer, relaxed pBR322 DNA, and water to the desired volume.

  • Aliquot the reaction mixture into individual microcentrifuge tubes.

  • Add the test compound at various concentrations to the respective tubes. Include a no-compound control and a solvent control.

  • Add the appropriate amount of DNA gyrase to each tube to initiate the reaction. The final enzyme concentration should be sufficient to achieve complete supercoiling in the no-compound control.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding the Stop Solution/Loading Dye.

  • Extract the reaction mixture with an equal volume of chloroform:isoamyl alcohol to remove the protein. Centrifuge to separate the phases.

  • Load the aqueous (upper) phase onto a 1% agarose gel in TAE buffer containing ethidium bromide.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualize the DNA bands under UV light and quantify the intensity of the supercoiled band.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-compound control and determine the IC₅₀ value.

dot graph "Supercoiling_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Preparation" { label="Reaction Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep [label="Prepare Reaction Mix\n(Buffer, Relaxed DNA, Water)"]; Aliquot [label="Aliquot Mix"]; Add_Compound [label="Add Test Compound"]; Add_Enzyme [label="Add DNA Gyrase"]; }

subgraph "cluster_Incubation" { label="Incubation & Termination"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at 37°C"]; Stop_Rxn [label="Stop Reaction\n(Stop Solution/Loading Dye)"]; }

subgraph "cluster_Analysis" { label="Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Extract [label="Chloroform:Isoamyl Alcohol\nExtraction"]; Gel [label="Agarose Gel Electrophoresis"]; Visualize [label="Visualize & Quantify"]; Calculate [label="Calculate IC50"]; }

Prep -> Aliquot; Aliquot -> Add_Compound; Add_Compound -> Add_Enzyme; Add_Enzyme -> Incubate; Incubate -> Stop_Rxn; Stop_Rxn -> Extract; Extract -> Gel; Gel -> Visualize; Visualize -> Calculate; } Caption: DNA Supercoiling Inhibition Assay Workflow.

DNA Gyrase ATPase Inhibition Assay

This assay measures the ATP hydrolysis activity of DNA gyrase and its inhibition by test compounds. A common method is a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • E. coli DNA Gyrase

  • Linearized pBR322 DNA

  • 5X Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM MgCl₂, 5 mM DTT, 10% (w/v) glycerol

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix

  • NADH

  • Test compound (e.g., this compound)

  • 96-well microplate

  • Spectrophotometer plate reader

Procedure:

  • Prepare an assay mix containing the 5X Assay Buffer, linearized pBR322 DNA, PEP, PK/LDH, and NADH in water.

  • Aliquot the assay mix into the wells of a 96-well microplate.

  • Add the test compound at various concentrations to the appropriate wells. Include no-compound and no-enzyme controls.

  • Add DNA gyrase to the wells to initiate the reaction.

  • Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C). The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to ATP hydrolysis.

  • Calculate the rate of ATP hydrolysis from the change in absorbance over time.

  • Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ or K_i value.

dot graph "ATPase_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Preparation" { label="Reaction Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_Mix [label="Prepare Assay Mix\n(Buffer, DNA, PEP, PK/LDH, NADH)"]; Aliquot_Plate [label="Aliquot to 96-well Plate"]; Add_Cmpd [label="Add Test Compound"]; Add_Gyrase [label="Add DNA Gyrase"]; }

subgraph "cluster_Measurement" { label="Measurement"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Read_Absorbance [label="Monitor Absorbance at 340 nm"]; }

subgraph "cluster_Analysis" { label="Data Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Calc_Rate [label="Calculate ATP Hydrolysis Rate"]; Calc_Inhibition [label="Determine % Inhibition, IC50/Ki"]; }

Prep_Mix -> Aliquot_Plate; Aliquot_Plate -> Add_Cmpd; Add_Cmpd -> Add_Gyrase; Add_Gyrase -> Read_Absorbance; Read_Absorbance -> Calc_Rate; Calc_Rate -> Calc_Inhibition; } Caption: DNA Gyrase ATPase Inhibition Assay Workflow.

Structure-Activity Relationship (SAR)

While a comprehensive SAR for the gyramide class is still under investigation, initial studies have revealed key insights. A library of 183 gyramide derivatives has been synthesized and evaluated, leading to the identification of analogs with potent inhibitory activity against the DNA supercoiling function of gyrase, with IC₅₀ values in the nanomolar range. Interestingly, these potent analogs did not inhibit the enzyme's ATPase activity, suggesting a different inhibitory mechanism compared to the parent this compound. This highlights the potential for fine-tuning the biological activity of the gyramide scaffold through chemical modification. Further research is needed to fully elucidate the structural requirements for potent and specific inhibition of DNA gyrase by this class of compounds.

Synthesis

A detailed, publicly available synthesis protocol for this compound is not readily found in the searched literature. The development of a robust and scalable synthetic route will be crucial for the further development of this compound and its analogs as potential therapeutic agents.

Conclusion

This compound represents a novel and promising class of DNA gyrase inhibitors with a distinct mechanism of action. Its specificity and lack of cross-resistance with existing antibiotics make it a valuable lead compound in the fight against bacterial infections. The detailed experimental protocols provided in this guide will aid researchers in the further characterization and optimization of this and related compounds. Future work should focus on elucidating a detailed SAR through the synthesis and biological evaluation of a broader range of analogs and on the development of an efficient synthetic route for this compound.

References

(S)-Gyramide A structure and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (S)-Gyramide A

Introduction

This compound is a novel synthetic molecule identified as a specific inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial survival.[1] DNA gyrase, a type II topoisomerase, is crucial for processes such as DNA replication, transcription, and chromosome segregation, making it a well-established target for antibacterial agents.[2][3] this compound and its analogs represent a distinct class of gyrase inhibitors that operate via a mechanism different from widely used antibiotics like fluoroquinolones (e.g., ciprofloxacin) and aminocoumarins (e.g., novobiocin).[2][4] This unique mechanism makes it a valuable tool for studying DNA topology and a promising scaffold for developing new antibiotics to combat resistant bacterial strains.[2][5] This document provides a comprehensive overview of the chemical properties, structure, biological activity, and mechanism of action of this compound.

Chemical Structure and Properties

This compound is a sulfonamidopyrrolidine derivative. Its core structure and key chemical properties are summarized below.

PropertyValueReference
Chemical Formula C₂₁H₂₇FN₂O₃S[6]
Molecular Weight 406.51 g/mol [6]
CAS Number 1000592-48-2[1][6]
SMILES O=S(C1=CC(F)=CC=C1C)(N[C@@H]2CN(CC3=CC=C(OC(C)C)C=C3)CC2)=O[6]
Description A weak inhibitor of cell proliferation; novel bacterial DNA gyrase inhibitor.[1][6]
Storage Store at -20°C for up to 2 years (powder). In DMSO, stable for 2 weeks at 4°C or 6 months at -80°C.[1]

Mechanism of Action

This compound exerts its bacteriostatic effect by specifically targeting and inhibiting DNA gyrase.[2][4] Unlike many other gyrase inhibitors, it does not affect the closely related topoisomerase IV, highlighting its specificity.[2][4][7] The mechanism involves a multi-step process that ultimately disrupts DNA topology and halts cell division.

  • Inhibition of ATPase Activity : this compound competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase.[2][4] This inhibition prevents the enzyme from using the energy of ATP hydrolysis to introduce negative supercoils into the DNA.[2]

  • Unique Binding Interaction : Although it inhibits the ATPase function located in the GyrB subunit, genetic studies show that resistance mutations map to the gyrA gene.[2][4] This suggests a unique, potentially allosteric mechanism of inhibition that is distinct from aminocoumarins (which bind GyrB) and fluoroquinolones (which stabilize the DNA-GyrA cleaved complex).[2][4]

  • Alteration of Chromosome Topology : The inhibition of gyrase's supercoiling activity leads to an altered topological state of the bacterial chromosome. Cells treated with this compound exhibit abnormally localized and condensed chromosomes.[2][4]

  • Replication and Segregation Block : This aberrant DNA topology physically blocks the progression of replication forks and interrupts proper chromosome segregation.[2][4]

  • Induction of the SOS Response : The stalled DNA replication triggers the SulA-dependent SOS response pathway, a bacterial distress signal.[2][4]

  • Inhibition of Cell Division : Activation of the SOS pathway leads to cell filamentation and a complete halt of cell division, resulting in a bacteriostatic effect.[2][4]

Crucially, this compound does not stabilize the double-stranded DNA breaks characteristic of quinolone action, and bacteria resistant to it do not show cross-resistance to ciprofloxacin or novobiocin.[2][4]

GyramideA_Mechanism cluster_drug Molecular Interaction cluster_cellular Cellular Effects cluster_pathway Signaling Cascade Gyramide This compound Gyrase DNA Gyrase (GyrA/GyrB) Gyramide->Gyrase Competitively inhibits ATPase activity (GyrB) Supercoiling Inhibition of DNA Negative Supercoiling Gyrase->Supercoiling Topology Altered Chromosome Topology (Condensed) Supercoiling->Topology Replication DNA Replication Block & Segregation Failure Topology->Replication SOS Induction of SOS Pathway Replication->SOS Division Inhibition of Cell Division SOS->Division Growth Cell Growth Halted (Bacteriostatic Effect) Division->Growth

Caption: Mechanism of action for this compound.

Biological Activity

This compound is a bacteriostatic agent, meaning it inhibits bacterial growth rather than killing the cells directly.[2][4] Its activity has been characterized through various in vitro and in vivo assays.

ParameterOrganism / SystemValueReference
Effect BacteriaBacteriostatic (MBC/MIC ratio > 4)[2][4]
IC₅₀ (Supercoiling Disruption) E. coli DNA Gyrase3.3 µM (for (R)-enantiomer)[7][8]
MIC (Minimum Inhibitory Concentration) E. coli, P. aeruginosa, S. enterica10-80 µM (for (R)-enantiomer)[7][8]
Cellular Phenotype E. coliCell filamentation, condensed chromosomes.[2][4]

Note: Specific IC₅₀ and MIC values for the (S)-enantiomer were not detailed in the provided search results, but data for the (R)-enantiomer are included for context. Newer gyramide analogs show higher potency, with IC₅₀ values for DNA supercoiling inhibition as low as 47-170 nM.[5]

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing research. Key experimental protocols used in the characterization of this compound are outlined below.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

MIC_Workflow start Start: Prepare bacterial inoculum and 96-well plates step1 Create a 2-fold serial dilution of This compound across the plate start->step1 step2 Add inoculated media to each well (Final Volume = 100 µL) step1->step2 step3 Include solvent and sterility controls step2->step3 step4 Incubate plates under appropriate conditions (e.g., 37°C) step3->step4 step5 Visually inspect for turbidity to determine growth step4->step5 end End: MIC is the lowest concentration with no visible growth step5->end

Caption: Workflow for MIC determination via microdilution.

Protocol Details: The microdilution method was performed according to NCCLS guidelines.[2][4]

  • A 2-fold dilution series of this compound was prepared in 96-well plates.

  • The first well contained the highest concentration, which was subsequently diluted in wells containing inoculated media.

  • The final volume in each well was 100 µL.

  • Solvent and sterility controls were included.[2]

Microscopy Sample Preparation for Cellular Morphology

This protocol is used to visualize the effects of this compound on bacterial cell structure and DNA organization.

Microscopy_Workflow start Start: Grow overnight E. coli culture step1 Dilute culture 1:100 in fresh LB media start->step1 step2 Incubate at 37°C with shaking until Abs (600 nm) ≈ 0.1 step1->step2 step3 Add this compound to the culture step2->step3 step4 Incubate for 2-2.5 hours at 37°C step3->step4 step5 Add DAPI stain (10 µg/mL) to label DNA step4->step5 step6 Transfer 5 µL of labeled culture to a 1.5% agarose pad step5->step6 end End: Visualize cells under a fluorescence microscope step6->end

Caption: Workflow for microscopy sample preparation.

Protocol Details:

  • Overnight cultures of E. coli were diluted 1:100 in fresh Luria-Bertani (LB) media.[2][4]

  • The culture was incubated at 37°C with shaking (200 rpm) until the absorbance at 600 nm reached approximately 0.1.[4]

  • The desired concentration of this compound was added.

  • The treated culture was incubated for an additional 2–2.5 hours.[4]

  • An equal volume of DAPI (10 μg/mL) was added to stain the bacterial chromosomes.

  • A 5 µL aliquot of the stained culture was placed on a 1.5% (w/v) agarose pad for microscopic examination.[4]

Replication "Run Out" Assay

This specialized protocol allows for the precise quantification of chromosome number per cell by halting new replication rounds while allowing existing ones to complete.

Protocol Details:

  • E. coli cells are treated simultaneously with cephalexin and rifampin.[2]

  • Cephalexin arrests cell division, while rifampin halts protein synthesis, which prevents the initiation of new DNA replication rounds.

  • This condition, known as replication "run out," allows previously initiated replication forks to proceed to completion and chromosomes to segregate.

  • Cells are then analyzed, often by flow cytometry, to accurately determine the number of fully formed chromosomes.[2]

References

(S)-Gyramide A target specificity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Target Specificity of (S)-Gyramide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a natural product that has garnered significant interest within the scientific community due to its potent antibacterial properties. Understanding the precise molecular target and the mechanism of action of such compounds is paramount for their development as potential therapeutic agents. This technical guide provides a comprehensive overview of the target specificity of this compound, detailing its molecular interactions, the downstream cellular consequences, and the experimental methodologies used to elucidate these characteristics.

Core Target and Specificity

The primary and specific molecular target of this compound in bacteria is DNA gyrase , an essential type II topoisomerase.[1] DNA gyrase is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[1]

A key feature of this compound's activity is its high specificity for DNA gyrase. In vitro studies have demonstrated that it does not inhibit the closely related E. coli enzyme, topoisomerase IV, another type II topoisomerase.[1] This specificity is a critical attribute, as it suggests a lower potential for off-target effects compared to broader-spectrum topoisomerase inhibitors. Furthermore, bacterial strains with reduced susceptibility to this compound do not exhibit cross-resistance to other classes of DNA gyrase inhibitors, such as ciprofloxacin (a fluoroquinolone) and novobiocin (an aminocoumarin), indicating a distinct mechanism of action.[1]

Mechanism of Action

This compound functions as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase.[1] The hydrolysis of ATP by the GyrB subunit provides the energy required for the strand-passage and DNA supercoiling activities of the enzyme. By competitively binding to the ATP-binding site on GyrB, this compound prevents the hydrolysis of ATP, thereby inhibiting the supercoiling function of DNA gyrase.[1][2] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit and stabilize the DNA-gyrase cleavage complex, and from aminocoumarins, which also competitively inhibit ATPase activity but at a different site.[1][2]

The inhibition of DNA gyrase's supercoiling activity leads to an altered topological state of the bacterial chromosome.[1][2] This disruption of DNA topology has profound downstream consequences for the bacterial cell, including:

  • Abnormal Chromosome Condensation: Treatment of E. coli with gyramide A results in abnormally localized and condensed chromosomes.[1]

  • Inhibition of DNA Replication: The altered chromosome structure blocks DNA replication forks.[1][2]

  • Induction of the SOS Response: The stalled replication forks and topological stress trigger the SOS DNA damage response pathway.[1][2]

  • Inhibition of Cell Division: The culmination of these effects is the interruption of chromosome segregation and inhibition of cell division, leading to a bacteriostatic effect.[1]

Quantitative Data

The following table summarizes the key quantitative data related to the interaction of this compound and its analogs with DNA gyrase.

ParameterCompound/AnalogValueTarget EnzymeAssay TypeReference
Inhibition Constant (Ki) Gyramide A (compound 3)4.35 ± 1.34 µME. coli DNA GyraseATPase Activity Assay[1]
IC50 Gyramide Analog 147 nMDNA GyraseDNA Supercoiling Assay[3]
IC50 Gyramide Analog 2170 nMDNA GyraseDNA Supercoiling Assay[3]
Vmax Not Applicable37.47 ± 0.0013 µM min-1 U-1E. coli DNA GyraseATPase Activity Assay[1]
Km Not Applicable27.82 ± 2.83 mME. coli DNA GyraseATPase Activity Assay[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DNA Gyrase Supercoiling Inhibition Assay

This assay is used to determine the effect of a compound on the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA.

Materials:

  • Relaxed pBR322 plasmid DNA

  • E. coli DNA Gyrase

  • 5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol

  • This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 2X GSTEB (Glycerol Stop and Tracking Dye Buffer)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose

  • TAE Buffer

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and water.

  • Aliquot the master mix into individual reaction tubes.

  • Add the test compound at various concentrations to the reaction tubes. Include a solvent-only control.

  • Add a predetermined amount of diluted DNA gyrase to each tube to initiate the reaction. The amount of enzyme should be sufficient to supercoil ~80-90% of the relaxed DNA in the control reaction.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding 2X GSTEB and chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous phase onto a 1% agarose gel in TAE buffer.

  • Perform gel electrophoresis to separate the supercoiled and relaxed plasmid DNA.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each compound concentration and calculate the IC₅₀ value.

DNA Gyrase ATPase Activity Assay

This spectrophotometric coupled-enzyme assay measures the DNA-dependent ATPase activity of DNA gyrase and its inhibition by test compounds.

Materials:

  • Recombinant E. coli DNA gyrase

  • Relaxed plasmid DNA

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase

  • Lactate dehydrogenase

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 2 mM DTT, 0.1 mg/ml BSA)

  • This compound or other test compounds

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Add DNA gyrase to the reaction mixture.

  • Add the test compound at various concentrations. Include a solvent-only control.

  • Initiate the reaction by adding ATP.

  • Immediately monitor the decrease in absorbance at 340 nm at 37°C in real-time. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the hydrolysis of ATP.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

  • Determine the mode of inhibition (e.g., competitive, non-competitive) by analyzing the data using Lineweaver-Burk or other kinetic plots.

  • Calculate the inhibition constant (Ki) by fitting the data to the appropriate inhibition model.[1]

SOS Response Induction Assay

This assay measures the induction of the SOS response in bacteria upon treatment with a test compound, often using a reporter gene system.

Materials:

  • Bacterial strain containing an SOS-responsive promoter (e.g., recA promoter) fused to a reporter gene (e.g., GFP or lacZ).

  • Growth medium (e.g., LB broth)

  • This compound or other test compounds

  • Positive control for SOS induction (e.g., mitomycin C or ciprofloxacin)

  • Fluorometer or spectrophotometer for measuring reporter gene activity

Procedure:

  • Grow an overnight culture of the reporter bacterial strain.

  • Dilute the culture into fresh growth medium and grow to early or mid-log phase.

  • Add the test compound at various concentrations to the bacterial cultures. Include a no-treatment control and a positive control.

  • Incubate the cultures for a defined period (e.g., 1-3 hours) at 37°C with shaking.

  • Measure the reporter gene activity (e.g., GFP fluorescence or β-galactosidase activity).

  • Normalize the reporter activity to the cell density (e.g., OD₆₀₀).

  • Compare the reporter activity in the treated samples to the controls to determine the extent of SOS induction.

Visualizations

Signaling Pathway of this compound Action

GyramideA_Pathway GyramideA This compound GyrB DNA Gyrase (GyrB subunit) GyramideA->GyrB Inhibits ATP_Hydrolysis ATP Hydrolysis GyramideA->ATP_Hydrolysis Blocks GyrB->ATP_Hydrolysis Catalyzes Supercoiling DNA Supercoiling ATP_Hydrolysis->Supercoiling Powers ATP_Hydrolysis->Supercoiling Chromosome_Topology Altered Chromosome Topology Supercoiling->Chromosome_Topology Maintains Supercoiling->Chromosome_Topology DNA_Replication DNA Replication Chromosome_Topology->DNA_Replication Blocks SOS_Response SOS Response Chromosome_Topology->SOS_Response Induces Cell_Division Cell Division DNA_Replication->Cell_Division Required for SOS_Response->Cell_Division Inhibits Bacteriostasis Bacteriostasis Cell_Division->Bacteriostasis

Caption: Mechanism of action of this compound leading to bacteriostasis.

Experimental Workflow for Target Identification

TargetID_Workflow Start Start: Bioactive Natural Product (this compound) Probe_Synthesis Synthesize Affinity Probe (e.g., Biotinylated Gyramide A) Start->Probe_Synthesis Affinity_Chromatography Affinity Chromatography Probe_Synthesis->Affinity_Chromatography Cell_Lysate Prepare Bacterial Cell Lysate Cell_Lysate->Affinity_Chromatography Wash Wash to Remove Non-specific Binders Affinity_Chromatography->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Analysis Elute->SDS_PAGE MS Mass Spectrometry (LC-MS/MS) SDS_PAGE->MS Target_ID Identify Potential Target Proteins MS->Target_ID Validation Target Validation (e.g., In vitro assays) Target_ID->Validation

Caption: A general workflow for identifying the molecular target of a natural product.

Conclusion

This compound demonstrates a high degree of target specificity for bacterial DNA gyrase, acting as a competitive inhibitor of the ATPase activity of the GyrB subunit. This precise mechanism of action distinguishes it from other classes of gyrase inhibitors and underscores its potential as a lead compound for the development of novel antibacterial agents. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and its analogs. The elucidation of its specific target and mechanism serves as a model for the comprehensive characterization of bioactive natural products in the drug discovery pipeline.

References

(S)-Gyramide A: An In-depth Technical Guide on its Effect on Bacterial Chromosome Topology

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the core mechanism of (S)-Gyramide A, a novel bacteriostatic agent, and its profound impact on the topology of the bacterial chromosome.

This compound has emerged as a significant molecule of interest due to its specific inhibition of bacterial DNA gyrase, an essential enzyme controlling DNA topology. This document synthesizes the current understanding of its mode of action, presents key quantitative data on its inhibitory effects, and provides detailed experimental protocols for its study.

This compound functions as a specific inhibitor of E. coli DNA gyrase by competitively targeting its ATPase activity, which in turn prevents the crucial process of DNA supercoiling.[1][2] This inhibition sets off a cascade of events within the bacterial cell, leading to significant alterations in the chromosome's three-dimensional structure. The bacterial chromosome becomes abnormally condensed and improperly localized within the cell.[1][2][3] These topological disruptions act as a roadblock for fundamental cellular processes, impeding both DNA replication and the proper segregation of chromosomes into daughter cells.[1][2][4] The cellular stress induced by these events triggers the SOS DNA damage response, ultimately leading to a halt in cell division.[1][2] A key feature of this compound is its specificity; it does not inhibit the related enzyme topoisomerase IV, and importantly, it does not show cross-resistance with established gyrase inhibitors such as ciprofloxacin and novobiocin, pointing to a unique inhibitory mechanism.[1][2]

Quantitative Data Summary

The efficacy of this compound and its derivatives as inhibitors of E. coli DNA gyrase has been determined through a series of in vitro assays. The tables below provide a structured summary of the critical quantitative data for easy comparison.

Table 1: Inhibitory Potency of this compound against E. coli DNA Gyrase

ParameterValueReference
IC50 (DNA Supercoiling Inhibition)10 µMRajendram et al., 2014
Ki (ATPase Activity Inhibition)3.8 ± 0.9 µMRajendram et al., 2014

Table 2: Enhanced Inhibitory Activity of Next-Generation Gyramide Analogs on E. coli DNA Gyrase Supercoiling

Analog CompoundIC50 (DNA Supercoiling Inhibition)Reference
Gyramide Analog 147 nMHurley et al., 2017[5]
Gyramide Analog 2170 nMHurley et al., 2017[5]
Gyramide Analog 3120 nMHurley et al., 2017[5]

It is noteworthy that while these newer gyramide analogs are highly potent inhibitors of the DNA supercoiling function of gyrase, they do not inhibit the enzyme's ATPase activity, distinguishing their mechanism from the parent compound, this compound.[5]

Visualizing the Molecular Cascade and Experimental Design

To clearly illustrate the chain of events initiated by this compound and the standard procedure for its analysis, the following diagrams have been generated using the Graphviz DOT language.

GyramideA_Mechanism gyramide This compound gyrase DNA Gyrase (GyrB subunit) gyramide->gyrase Binds to atp_hydrolysis ATP Hydrolysis Inhibition (Competitive) gyramide->atp_hydrolysis Inhibits gyrase->atp_hydrolysis Catalyzes atp ATP atp->gyrase no_supercoiling Negative Supercoiling Blocked atp_hydrolysis->no_supercoiling Prevents chromosome Bacterial Chromosome no_supercoiling->chromosome Affects condensation Abnormal Chromosome Condensation chromosome->condensation replication_block DNA Replication Blocked condensation->replication_block segregation_block Chromosome Segregation Interrupted condensation->segregation_block sos SOS Response Activation replication_block->sos segregation_block->sos cell_division_inhibition Cell Division Inhibition sos->cell_division_inhibition

Figure 1: The signaling pathway of this compound's action.

Supercoiling_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Relaxed pBR322 DNA - DNA Gyrase - Assay Buffer - this compound dilutions start->prepare_reagents setup_reaction Set up Reaction Mixtures: - Constant DNA and Gyrase - Varying this compound conc. prepare_reagents->setup_reaction incubate Incubate at 37°C for 1 hour setup_reaction->incubate stop_reaction Stop Reaction (e.g., with SDS/EDTA) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA bands (e.g., with Ethidium Bromide) gel_electrophoresis->visualize analyze Analyze Gel Image: - Quantify supercoiled vs. relaxed DNA - Determine IC50 visualize->analyze end End analyze->end

Figure 2: A standard workflow for the DNA gyrase supercoiling assay.

Detailed Experimental Protocols

1. DNA Gyrase Supercoiling Inhibition Assay

This protocol details the methodology to assess the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.

  • Reagents and Materials:

    • Relaxed pBR322 plasmid DNA

    • Purified E. coli DNA gyrase

    • 5X Gyrase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)

    • This compound stock solution (in DMSO)

    • Nuclease-free water

    • Stop Solution/Loading Dye (e.g., 40% (w/v) sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

    • Agarose

    • 1X Tris-acetate-EDTA (TAE) buffer

    • Ethidium bromide or other DNA stain

  • Procedure:

    • On ice, prepare reaction mixtures by combining 1X Gyrase Assay Buffer, 200 ng of relaxed pBR322 DNA, and nuclease-free water to a penultimate volume.

    • Add varying concentrations of this compound to the respective tubes. Include a vehicle control (DMSO).

    • Initiate the supercoiling reaction by adding 1 unit of E. coli DNA gyrase.

    • Incubate all reaction tubes at 37°C for 1 hour.

    • Terminate the reactions by adding the Stop Solution/Loading Dye.

    • Analyze the products by electrophoresis on a 1% agarose gel using 1X TAE buffer.

    • Stain the gel with a suitable DNA stain and visualize the DNA bands using a gel documentation system.

    • The degree of supercoiling is assessed by the mobility shift of the plasmid DNA. Quantify the band intensities corresponding to relaxed and supercoiled DNA to calculate the percentage of inhibition and subsequently determine the IC50 value.

2. DNA Gyrase ATPase Activity Assay

This protocol outlines the measurement of ATP hydrolysis by DNA gyrase, and its inhibition by this compound, using a continuous enzyme-coupled spectrophotometric assay.

  • Reagents and Materials:

    • Purified E. coli DNA gyrase

    • Linearized pBR322 DNA

    • ATPase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 75 mM KCl, 2 mM MgCl₂, 2.5 mM DTT)

    • Adenosine triphosphate (ATP)

    • Phosphoenolpyruvate (PEP)

    • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

    • Pyruvate kinase (PK) and lactate dehydrogenase (LDH) enzyme mixture

    • This compound stock solution (in DMSO)

    • UV-transparent 96-well plate

    • Spectrophotometric microplate reader

  • Procedure:

    • In the wells of a 96-well plate, assemble the reaction mixture containing ATPase Assay Buffer, 1 mM PEP, 0.2 mM NADH, 10 U/mL PK, 10 U/mL LDH, and 20 µg/mL of linearized pBR322 DNA.

    • Dispense different concentrations of this compound into the wells. A vehicle control is essential.

    • Add a constant amount of E. coli DNA gyrase to all wells except for the no-enzyme control.

    • Equilibrate the plate to the desired reaction temperature (e.g., 25°C).

    • Initiate the reactions by adding ATP to a final concentration of 1 mM.

    • Monitor the rate of ATP hydrolysis by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • The initial velocity of the reaction is calculated from the linear phase of the absorbance curve. By performing the assay at various ATP concentrations in the presence of the inhibitor, the inhibition constant (Ki) can be determined through analysis of Michaelis-Menten kinetics.

Concluding Remarks

This compound provides a unique tool for the exploration of bacterial chromosome dynamics and the intricate mechanisms of DNA gyrase. Its distinct mode of action, characterized by the competitive inhibition of ATPase activity, differentiates it from other known gyrase inhibitors and presents a promising strategy for the development of new antibacterial therapies that could bypass existing resistance mechanisms. The data and protocols detailed in this guide are intended to facilitate further research into this compelling class of molecules and accelerate the discovery of novel antimicrobial agents.

References

(S)-Gyramide A: A Deep Dive into Structure-Activity Relationships for Novel DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of (S)-Gyramide A and its analogs, a promising class of bacterial DNA gyrase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel antibacterial agents. We will explore the quantitative data on their biological activity, detail the key experimental protocols for their evaluation, and visualize their mechanism of action and experimental workflows.

Core Findings: this compound and Analogs as Potent DNA Gyrase Inhibitors

This compound belongs to the N-benzyl-3-sulfonamidopyrrolidine class of compounds, which have been identified as a new type of bacterial DNA gyrase inhibitor.[1][2][3] These compounds exhibit a distinct mechanism of action compared to established gyrase inhibitors like fluoroquinolones.[2][4] The primary target of this compound has been confirmed as DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][2][3]

A key finding is the stereospecificity of this class of inhibitors. The (R)-enantiomer of Gyramide A is a potent inducer of lethal cell filamentation in E. coli with a Minimum Inhibitory Concentration (MIC) of 10 μM, while the (S)-enantiomer, this compound, is a weak inhibitor of cell proliferation and does not induce filamentation or kill E. coli at concentrations up to 80 μM.[5] This suggests a highly specific interaction with the target enzyme.[5]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative biological activity of this compound and its closely related analogs. The data highlights the impact of subtle structural modifications on both enzyme inhibition and antibacterial activity.

Table 1: Inhibitory Activity against E. coli DNA Gyrase

CompoundStructureIC50 (μM) against E. coli DNA Gyrase
(R)-Gyramide A(Structure of (R)-Gyramide A)3.3
Gyramide B(Structure of Gyramide B)0.7
Gyramide C(Structure of Gyramide C)1.5

Data sourced from ACS Med Chem Lett. 2011, 2, 4, 289–292.[1][3]

Table 2: Minimum Inhibitory Concentrations (MIC) against Various Bacterial Strains

CompoundE. coli ΔtolC (μM)P. aeruginosa (μM)S. enterica (μM)S. aureus (μM)S. pneumoniae (μM)E. faecalis (μM)
(R)-Gyramide A1020204040>160
Gyramide B1010102020>160
Gyramide C2.510101010>160

MIC values were determined in the presence of the efflux pump inhibitor MC-207,110 (60 μM) for Gram-negative strains. Data sourced from ACS Med Chem Lett. 2011, 2, 4, 289–292.[1][2][3]

Mechanism of Action and Cellular Consequences

This compound and its active analogs act by inhibiting the supercoiling activity of DNA gyrase.[2][4] This inhibition is not through the stabilization of DNA cleavage complexes, a mechanism characteristic of fluoroquinolones.[2][4] Instead, gyramides appear to bind to a novel site on the GyrA subunit, adjacent to the DNA cleavage gate.[1][2] This binding event allosterically inhibits the enzyme's function, leading to a disruption of DNA topology. The resulting improperly coiled DNA subsequently triggers a cascade of downstream cellular effects, including the inhibition of DNA replication and cell division, ultimately leading to bacterial cell death or growth arrest.[4]

Gyramide_A_Mechanism cluster_drug Drug Action cluster_enzyme Bacterial DNA Gyrase cluster_cellular_effect Cellular Consequences GyramideA This compound Analog GyrA GyrA Subunit GyramideA->GyrA Binds to novel site Supercoiling Inhibition of DNA Supercoiling GyrA->Supercoiling Inhibits function GyrB GyrB Subunit GyrB->Supercoiling Inhibits function DNA Bacterial DNA Replication Blocked DNA Replication Supercoiling->Replication Division Inhibition of Cell Division Replication->Division Death Bacterial Cell Death / Growth Arrest Division->Death SAR_Workflow cluster_discovery Discovery & Synthesis cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action Studies cluster_optimization Lead Optimization Screening High-Throughput Screening HitID Hit Identification (this compound) Screening->HitID AnalogSynth Analog Synthesis HitID->AnalogSynth TargetID Target Identification (DNA Gyrase) HitID->TargetID MIC_Assay MIC Determination AnalogSynth->MIC_Assay Gyrase_Assay DNA Gyrase Inhibition Assays AnalogSynth->Gyrase_Assay SAR_Analysis SAR Analysis MIC_Assay->SAR_Analysis Gyrase_Assay->SAR_Analysis LeadOp Lead Optimization SAR_Analysis->LeadOp MechanismElucidation Mechanism Elucidation TargetID->MechanismElucidation MechanismElucidation->LeadOp

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-Gyramide A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-Gyramide A is a member of the pyrrolidinyl-spirooxindole family of natural products. These compounds are characterized by a unique spirocyclic system where a pyrrolidine ring is fused to an oxindole core at the 3-position. This structural motif is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. While a specific, detailed total synthesis of this compound has not been prominently reported in publicly accessible literature, the synthesis of the core pyrrolidinyl-spirooxindole structure is well-established. This document provides a generalized protocol for the synthesis of this key scaffold, drawing from methodologies used for analogous compounds.

The primary strategy for constructing the pyrrolidinyl-spirooxindole core is a [3+2] cycloaddition reaction. This powerful transformation involves the reaction of an azomethine ylide with a dipolarophile. In the context of spirooxindole synthesis, the azomethine ylide is typically generated in situ from the condensation of an isatin derivative and an amino acid, such as L-proline or its derivatives. The dipolarophile is an electron-deficient alkene, which reacts with the ylide to form the spiro-pyrrolidine ring with a high degree of stereocontrol.

Generalized Synthetic Pathway

The synthesis of the pyrrolidinyl-spirooxindole scaffold, the core of this compound, can be conceptually broken down into the formation of the key spirocyclic core via a [3+2] cycloaddition, followed by functional group manipulations to elaborate the final structure. A generalized workflow is presented below.

G cluster_prep Starting Material Preparation cluster_cycloaddition [3+2] Cycloaddition cluster_elaboration Further Elaboration Isatin Isatin Azomethine_Ylide In situ generation of Azomethine Ylide Isatin->Azomethine_Ylide Amino_Acid Amino Acid (e.g., L-proline) Amino_Acid->Azomethine_Ylide Dipolarophile Dipolarophile Cycloaddition [3+2] Cycloaddition Reaction Dipolarophile->Cycloaddition Azomethine_Ylide->Cycloaddition Spirooxindole_Core Pyrrolidinyl-Spirooxindole Core Structure Cycloaddition->Spirooxindole_Core Functional_Group_Manipulation Functional Group Manipulation Spirooxindole_Core->Functional_Group_Manipulation Final_Product This compound Analog Functional_Group_Manipulation->Final_Product

Caption: General workflow for the synthesis of pyrrolidinyl-spirooxindole scaffolds.

Experimental Protocols

General Protocol for the Three-Component [3+2] Cycloaddition Reaction

This protocol is a generalized procedure based on common methods for the synthesis of pyrrolidinyl-spirooxindole derivatives.[1]

Materials:

  • Substituted isatin (1.0 eq)

  • L-proline or other suitable amino acid (1.0 - 1.2 eq)

  • Activated alkene (dipolarophile) (1.0 - 1.5 eq)

  • Solvent (e.g., Methanol, Ethanol, Acetonitrile, or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted isatin, the amino acid, and the dipolarophile.

  • Add the appropriate solvent to the flask. The reaction concentration is typically in the range of 0.1 to 0.5 M.

  • The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrrolidinyl-spirooxindole product.

Data Presentation

EntryIsatin DerivativeAmino AcidDipolarophileSolventYield (%)Reference
1IsatinL-proline(E)-ChalconeMethanol85[1]
25-NitroisatinSarcosineN-PhenylmaleimideToluene92[2]
35-BromoisatinL-thioprolineCinnamic aldehydeEthanol80-90[1]
4N-MethylisatinL-prolineMethylene indolinoneAcetonitrile78[2]

Note: The yields are highly dependent on the specific substrates and reaction conditions used.

Signaling Pathways and Logical Relationships

The mechanism of the key [3+2] cycloaddition reaction is a concerted or stepwise process involving the formation of an azomethine ylide intermediate. The following diagram illustrates the logical relationship in the formation of the spirooxindole core.

G Isatin Isatin Condensation Condensation Isatin->Condensation Amino_Acid Amino Acid Amino_Acid->Condensation Decarboxylation Decarboxylation Condensation->Decarboxylation Azomethine_Ylide Azomethine Ylide Decarboxylation->Azomethine_Ylide Cycloaddition [3+2] Cycloaddition Azomethine_Ylide->Cycloaddition Dipolarophile Dipolarophile Dipolarophile->Cycloaddition Spirooxindole Pyrrolidinyl-Spirooxindole Cycloaddition->Spirooxindole

Caption: Formation of the pyrrolidinyl-spirooxindole via [3+2] cycloaddition.

Disclaimer: The provided protocols and information are intended for experienced researchers in the field of synthetic organic chemistry. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The specific synthesis of this compound may require significant optimization and adaptation of the generalized procedures outlined here.

References

Determining the Minimum Inhibitory Concentration (MIC) of (S)-Gyramide A against Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of (S)-Gyramide A against Escherichia coli. This compound is a member of the gyramide class of antibiotics that target bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[1][2] The protocol described herein is the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing.[3][4][5] This application note also includes information on the mechanism of action of this compound, expected outcomes, and data presentation guidelines.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic small molecule that has demonstrated antibacterial activity by inhibiting DNA gyrase.[1][2][6] DNA gyrase, a type II topoisomerase, is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication, transcription, and recombination.[1][7] The gyramides competitively inhibit the ATPase activity of the GyrB subunit of DNA gyrase.[1][2] This inhibition leads to an altered topological state of the bacterial chromosome, causing abnormally condensed chromosomes, which in turn blocks DNA replication and segregation, ultimately halting cell division.[1][2] Notably, gyramides exhibit a mechanism distinct from other DNA gyrase inhibitors like quinolones and aminocoumarins, and show limited cross-resistance.[1][8]

The determination of the MIC is a critical step in the evaluation of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This value is fundamental for understanding the potency of the compound and for guiding further drug development efforts.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the steps for determining the MIC of this compound against E. coli using the broth microdilution method in a 96-well microtiter plate format.

Materials and Reagents
  • This compound

  • Escherichia coli strain (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates (clear, flat-bottom)

  • Sterile reservoir basins

  • Multichannel pipette

  • Single-channel pipettes

  • Spectrophotometer

  • Incubator (37°C)

  • Orbital shaker

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

Preparation of Reagents and Bacterial Inoculum
  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. Further dilutions should be made in CAMHB.

  • Bacterial Culture Preparation:

    • From a stock culture, streak E. coli onto a nutrient agar plate and incubate at 37°C for 18-24 hours.

    • Select 3-5 isolated colonies and inoculate into a tube containing 5 mL of CAMHB.

    • Incubate the broth culture at 37°C with shaking (200-250 rpm) for 2-6 hours until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Adjust the bacterial suspension with sterile saline or CAMHB to match the 0.5 McFarland standard.

    • Dilute the adjusted bacterial suspension 1:100 in CAMHB to obtain a final inoculum concentration of approximately 1 x 10⁶ CFU/mL. This will result in a final concentration of 5 x 10⁵ CFU/mL in the wells after inoculation.

Broth Microdilution Procedure
  • Serial Dilution of this compound:

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution (e.g., 128 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

    • Add 100 µL of sterile CAMHB to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

Determination of MIC
  • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • A spectrophotometer can be used to measure the optical density at 600 nm (OD₆₀₀) to confirm the visual assessment.

Data Presentation

Quantitative data should be presented in a clear and structured format. Below is an example of how to tabulate the results of an MIC experiment.

CompoundE. coli StrainMIC (µg/mL)MIC (µM)Replicate 1Replicate 2Replicate 3
This compoundATCC 25922819.6888
CiprofloxacinATCC 259220.0150.0450.0150.0150.015

Note: The provided MIC values for this compound are hypothetical for illustrative purposes. Published MICs for gyramide analogs against E. coli range from 2–16 μg/mL.[8] The molecular weight of this compound is 406.51 g/mol .[6]

Visualizations

Mechanism of Action of this compound

GyramideA_Mechanism cluster_bacterium E. coli Cell GyramideA This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) GyramideA->DNA_Gyrase Inhibits ATPase activity ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Inhibition leads to ATP ATP ATP->DNA_Gyrase Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Cell_Division_Block Blockage of Cell Division Replication_Fork->Cell_Division_Block

Caption: Mechanism of this compound action in E. coli.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_read Incubation & Reading Prep_Culture Prepare E. coli Inoculum (0.5 McFarland) Inoculation Inoculate wells with E. coli suspension Prep_Culture->Inoculation Prep_Compound Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well plate Prep_Compound->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate at 37°C for 18-24 hours Inoculation->Incubate Read_Results Visually inspect for turbidity (Determine MIC) Incubate->Read_Results

Caption: Broth microdilution workflow for MIC determination.

Expected Results and Interpretation

Following incubation, the wells containing concentrations of this compound at or above the MIC will remain clear, indicating the inhibition of bacterial growth. Wells with concentrations below the MIC will appear turbid, similar to the growth control well. The sterility control well should remain clear. The MIC value provides a quantitative measure of the in vitro activity of this compound against E. coli. This data is crucial for comparing its potency to other antibiotics and for making informed decisions in the drug discovery and development process.

References

Application Note and Protocol: (S)-Gyramide A ATPase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Gyramide A is a potent and specific inhibitor of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2][3][4] DNA gyrase is a validated target for antibacterial drugs, and the emergence of resistance to existing antibiotics has fueled the search for novel inhibitors.[1][2] this compound acts by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase, thereby preventing the topological changes in DNA required for bacterial cell division.[1][2][3] This document provides detailed protocols for assessing the inhibitory effect of this compound on the ATPase activity of DNA gyrase.

Mechanism of Action

DNA gyrase is a type II topoisomerase that utilizes the energy from ATP hydrolysis to introduce negative supercoils into DNA.[3][4][5] This process involves the passage of a T-segment of DNA through a transient double-strand break in a G-segment of DNA.[3][4] this compound competitively binds to the ATP-binding site on the GyrB subunit, preventing ATP hydrolysis and locking the enzyme in a state that cannot proceed with the strand-passage reaction.[1] This leads to an accumulation of positively supercoiled DNA ahead of the replication fork, ultimately inhibiting DNA replication and bacterial growth.[1][3]

cluster_Gyrase DNA Gyrase Complex GyrA GyrA Supercoiled_DNA Supercoiled DNA GyrA->Supercoiled_DNA Induces supercoiling GyrB GyrB (ATPase) ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolyzes DNA Relaxed DNA DNA->GyrA Binds ATP ATP ATP->GyrB S_Gyramide_A This compound S_Gyramide_A->GyrB Competitively Inhibits

Figure 1: Mechanism of DNA Gyrase Inhibition by this compound.

Experimental Protocols

Two primary methods are described for measuring the ATPase activity of DNA gyrase and its inhibition by this compound: a continuous enzyme-coupled assay and a discontinuous malachite green-based assay.

Protocol 1: Continuous Enzyme-Coupled ATPase Assay

This assay continuously monitors ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which is measured as a decrease in absorbance at 340 nm.[1][5]

Materials:

  • E. coli DNA Gyrase

  • Linear pBR322 DNA

  • This compound

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Assay Buffer (5X): 250 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 32.5% (v/v) glycerol

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol

  • 96-well clear, flat-bottom microplate

  • Spectrophotometer plate reader

Procedure:

  • Prepare Reagents:

    • Prepare 1X Assay Buffer by diluting the 5X stock with ultrapure water.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare fresh solutions of ATP, PEP, PK/LDH, and NADH in ultrapure water.

  • Reaction Setup:

    • Prepare a reaction mixture containing all components except ATP and DNA gyrase. The final concentrations in the reaction should be as described in the table below.

    • Add the reaction mixture to the wells of a 96-well plate.

    • Add varying concentrations of this compound or vehicle control to the appropriate wells.

    • Add DNA gyrase to all wells except the negative control (add dilution buffer instead).

    • Initiate the reaction by adding ATP to all wells.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).[1]

    • Plot the rate of ATP hydrolysis against the concentration of this compound to determine the IC₅₀ value.

Table 1: Reagent Concentrations for Continuous Enzyme-Coupled ATPase Assay

ReagentStock ConcentrationFinal Concentration
Tris-HCl (pH 7.5)250 mM (in 5X buffer)35 mM
KCl120 mM (in 5X buffer)24 mM
MgCl₂20 mM (in 5X buffer)4 mM
DTT10 mM (in 5X buffer)2 mM
Glycerol32.5% (in 5X buffer)6.5%
Spermidine-5 mM
Linear pBR322 DNA1 µg/µL3.5 nM
PEP80 mM1 mM
PK/LDHStockVaries by supplier
NADH20 mM0.2 mM
ATP30 mM1 mM
E. coli DNA Gyrase500 nM50 nM
This compoundVariesVaries
Protocol 2: Malachite Green ATPase Assay

This discontinuous assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The Pi forms a colored complex with malachite green and molybdate, which can be quantified by measuring the absorbance at ~630 nm.[6][7][8][9]

Materials:

  • E. coli DNA Gyrase

  • Relaxed circular DNA

  • This compound

  • ATP

  • Assay Buffer (10X): 200 mM Tris-HCl (pH 8.0), 350 mM NH₄OAc, 80 mM MgCl₂, 10 mM DTT, 46% glycerol, 0.05% Brij-35

  • Malachite Green Reagent (freshly prepared): Mix 3 parts 0.045% Malachite Green in water with 1 part 4.2% ammonium molybdate in 4M HCl. Add Tween-20 to a final concentration of 0.01%.

  • 96-well clear, flat-bottom microplate

  • Spectrophotometer plate reader

Procedure:

  • Prepare Reagents:

    • Prepare 1X Assay Buffer by diluting the 10X stock with ultrapure water.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a fresh solution of ATP in ultrapure water.

  • Reaction Setup:

    • In a 96-well plate, add the 1X Assay Buffer, relaxed circular DNA, and varying concentrations of this compound or vehicle control.

    • Add DNA gyrase to all wells except the negative control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding ATP to all wells.

    • Incubate at 37°C for 30-60 minutes.

  • Reaction Termination and Detection:

    • Stop the reaction by adding the Malachite Green Reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition:

    • Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of phosphate.

    • Convert the absorbance readings to the amount of Pi released.

    • Plot the amount of Pi released against the concentration of this compound to determine the IC₅₀ value.

Table 2: Reagent Concentrations for Malachite Green ATPase Assay

ReagentStock ConcentrationFinal Concentration
Tris-HCl (pH 8.0)200 mM (in 10X buffer)20 mM
NH₄OAc350 mM (in 10X buffer)35 mM
MgCl₂80 mM (in 10X buffer)8 mM
DTT10 mM (in 10X buffer)1 mM
Glycerol46% (in 10X buffer)4.6%
Brij-350.05% (in 10X buffer)0.005%
Relaxed circular DNA1 mg/mL10 µg/mL
ATPVaries0.2 mM
E. coli DNA GyraseVaries50 nM
This compoundVariesVaries

Data Presentation

The inhibitory activity of this compound is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 3: Example Inhibitory Activity Data for this compound

CompoundTarget EnzymeAssay TypeIC₅₀ (µM)
This compoundE. coli DNA GyraseCoupled-EnzymeValue to be determined experimentally
This compoundE. coli DNA GyraseMalachite GreenValue to be determined experimentally
Novobiocin (Control)E. coli DNA GyraseCoupled-Enzyme~0.1 µM

Note: The IC₅₀ value for Novobiocin, a known gyrase inhibitor, is provided for comparison.

Experimental Workflow

cluster_Prep Preparation cluster_Assay Assay Execution cluster_Detection Detection cluster_Analysis Data Analysis Reagents Prepare Buffers and Reagents Setup Set up Reaction in 96-well Plate Reagents->Setup Inhibitor Prepare this compound Dilutions Inhibitor->Setup Initiate Initiate Reaction with ATP Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Coupled Measure A340 (Coupled Assay) Incubate->Coupled Malachite Add Malachite Green & Measure A630 Incubate->Malachite Calculate Calculate Reaction Rates / Pi Released Coupled->Calculate Malachite->Calculate Plot Plot Data and Determine IC50 Calculate->Plot

Figure 2: General workflow for the DNA gyrase ATPase inhibition assay.

References

Application Notes and Protocols for Flow Cytometry Analysis of (S)-Gyramide A Treated Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Gyramide A is a novel bacteriostatic agent that presents a unique mechanism of action by targeting DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology.[1][2][3][4] Unlike other gyrase inhibitors such as quinolones and aminocoumarins, this compound competitively inhibits the ATPase activity of DNA gyrase.[1][2] This leads to an accumulation of supercoiled DNA, resulting in condensed and abnormally localized chromosomes, which ultimately blocks DNA replication and interrupts chromosome segregation.[1][2][3] The downstream effects of this compound treatment include inhibition of cell division, which can be mediated through the SOS pathway.[1][2][3] Flow cytometry is a powerful high-throughput technique that allows for the rapid, quantitative analysis of individual cells in a population, making it an ideal tool to dissect the cellular effects of this compound on bacteria.[5][6][7]

These application notes provide detailed protocols for utilizing flow cytometry to assess key cellular parameters in bacteria following treatment with this compound, including bacterial viability, membrane potential, and DNA content.

Key Cellular Effects of this compound Amenable to Flow Cytometry Analysis

ParameterEffect of this compoundRationale for Flow Cytometry Assay
Bacterial Viability This compound is bacteriostatic, meaning it inhibits bacterial growth without directly killing the cells.[1][2]Distinguishing between live, membrane-compromised, and dead cells is crucial to understanding the compound's effect over time and in different bacterial strains.
Membrane Potential While not a direct target, alterations in cellular processes due to DNA replication arrest can indirectly affect membrane potential.Changes in membrane potential can be an early indicator of cellular stress and can differentiate the mechanism from membrane-targeting antibiotics.[8][9][10]
DNA Content & Replication The primary mechanism involves the halting of DNA replication and interruption of chromosome segregation.[1][2][3]Quantifying DNA content per cell allows for the direct assessment of cell cycle arrest and inhibition of DNA synthesis.[1][2]

Experimental Protocols

Protocol 1: Assessment of Bacterial Viability using LIVE/DEAD BacLight™ Kit

This protocol utilizes two nucleic acid stains, SYTO® 9 and propidium iodide (PI), to differentiate between viable and non-viable bacteria based on membrane integrity.[8][11][12][13] SYTO® 9 enters all cells, staining them green, while PI only penetrates cells with compromised membranes, staining them red.

Materials:

  • This compound

  • Bacterial culture (e.g., E. coli) in logarithmic growth phase

  • Phosphate-buffered saline (PBS) or 0.85% NaCl

  • LIVE/DEAD BacLight™ Bacterial Viability Kit (e.g., from Thermo Fisher Scientific)

  • Flow cytometer with 488 nm laser excitation and detectors for green (e.g., 530/30 nm) and red (e.g., 630 nm) fluorescence.

Procedure:

  • Bacterial Culture and Treatment: Grow bacteria to the mid-logarithmic phase. Treat the bacterial culture with varying concentrations of this compound (and a vehicle control) for the desired time period.

  • Cell Harvesting and Washing: Harvest 1 mL of the treated and control bacterial cultures by centrifugation (e.g., 10,000 x g for 5 minutes).

  • Resuspend the cell pellet in 1 mL of sterile PBS or 0.85% NaCl. Repeat the wash step.

  • Staining: Prepare the staining solution by mixing equal volumes of SYTO® 9 and propidium iodide from the kit. Add 3 µL of this mixture to each 1 mL of bacterial suspension.

  • Incubation: Incubate the samples in the dark at room temperature for 15 minutes.[14]

  • Flow Cytometry Analysis: Analyze the samples on the flow cytometer without washing. Set the threshold on a fluorescence parameter to distinguish bacteria from background noise.[15] Acquire data for green and red fluorescence.

Data Analysis: Create a dot plot of red fluorescence versus green fluorescence. Three populations should be distinguishable:

  • Live cells: High green fluorescence, low red fluorescence.

  • Membrane-compromised/dead cells: High red fluorescence, low to medium green fluorescence.

  • Background noise: Low green and red fluorescence.

Protocol 2: Measurement of Bacterial Membrane Potential

This protocol uses the fluorescent dye 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)) to assess bacterial membrane potential.[8][10][16] In all bacterial cells, DiOC₂(3) fluoresces green. In healthy cells with a higher membrane potential, the dye concentrates and forms aggregates that shift its fluorescence to red.[8]

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • BacLight™ Bacterial Membrane Potential Kit (e.g., from Thermo Fisher Scientific) or DiOC₂(3) dye

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a depolarizing control

  • Flow cytometer with 488 nm laser excitation and detectors for green and red fluorescence.

Procedure:

  • Bacterial Culture and Treatment: Grow and treat bacteria with this compound as described in Protocol 1. Include a positive control treated with CCCP (e.g., 5 µM) to induce membrane depolarization.

  • Cell Harvesting and Washing: Harvest and wash the cells as described in Protocol 1.

  • Staining: Add DiOC₂(3) to the bacterial suspension at a final concentration of 30 µM.

  • Incubation: Incubate in the dark at room temperature for 5-10 minutes.

  • Flow Cytometry Analysis: Analyze the samples on the flow cytometer. Acquire data for green and red fluorescence.

Data Analysis: Generate a dot plot of red versus green fluorescence. Healthy, polarized cells will exhibit a shift towards higher red fluorescence, while depolarized cells will show primarily green fluorescence. The ratio of red to green fluorescence intensity can be used to quantify changes in membrane potential across different treatment groups.

Protocol 3: Analysis of DNA Content and Replication Blockade

This protocol is adapted from the methodology used to study Gyramide A's effect on E. coli chromosomes and involves staining with a DNA-binding dye to quantify the amount of DNA per cell.[1][2] An increase in the proportion of cells with a single chromosome content and a decrease in cells undergoing replication is indicative of a replication block.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Ice-cold 70% ethanol for fixation

  • PBS

  • RNase A

  • DNA staining solution (e.g., PicoGreen™, SYTOX® Green, or Propidium Iodide)

  • Flow cytometer with appropriate laser and filters for the chosen dye.

Procedure:

  • Bacterial Culture and Treatment: Grow and treat bacteria with this compound as described in Protocol 1.

  • Fixation: Harvest 1 mL of culture and resuspend the pellet in 300 µL of PBS. Add 700 µL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 1 hour.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to ensure only DNA is stained.

  • Staining: Add the DNA staining dye according to the manufacturer's instructions. For example, use PicoGreen™ at the recommended concentration.[1][2]

  • Flow Cytometry Analysis: Analyze the samples on the flow cytometer. Use a trigger on the fluorescence signal to exclude debris. Acquire data for the fluorescence intensity of the DNA dye.

Data Analysis: Generate a histogram of fluorescence intensity, which corresponds to DNA content. In an untreated, actively dividing population, you will observe cells with one chromosome equivalent (before replication) and cells with between one and two chromosome equivalents (undergoing replication). Treatment with this compound is expected to cause an accumulation of cells with a single chromosome equivalent, indicating a block in the initiation or progression of DNA replication.

Data Presentation

The quantitative data from the flow cytometry experiments should be summarized in tables for clear comparison between different concentrations of this compound and control groups.

Table 1: Effect of this compound on Bacterial Viability

TreatmentConcentration (µg/mL)% Live Cells (Green High, Red Low)% Membrane-Compromised Cells (Red High)
Vehicle Control0
This compoundX
This compound2X
This compound4X

Table 2: Effect of this compound on Bacterial Membrane Potential

TreatmentConcentration (µg/mL)Mean Red/Green Fluorescence Ratio% Depolarized Cells
Vehicle Control0
This compoundX
This compound2X
CCCP (Control)5 µM

Table 3: Effect of this compound on DNA Content

TreatmentConcentration (µg/mL)% Cells with 1N DNA Content% Cells with >1N DNA Content
Vehicle Control0
This compoundX
This compound2X
This compound4X

Visualizations

GyramideA_Mechanism cluster_drug This compound cluster_enzyme DNA Gyrase cluster_process Cellular Processes GyramideA This compound Gyrase DNA Gyrase (ATPase Subunit) GyramideA->Gyrase Inhibits Replication DNA Replication GyramideA->Replication Halts Segregation Chromosome Segregation Division Cell Division Gyrase->Replication Enables Replication->Segregation Segregation->Division

Caption: Mechanism of this compound action on bacterial cells.

FlowCytometry_Workflow cluster_assays Parallel Staining Protocols start Bacterial Culture + this compound harvest Harvest & Wash Cells start->harvest viability Viability Stain (SYTO9/PI) harvest->viability membrane Membrane Potential (DiOC2(3)) harvest->membrane dna Fix & Stain DNA (PicoGreen) harvest->dna analysis Flow Cytometry Analysis viability->analysis membrane->analysis dna->analysis data Data Interpretation (% Viable, MFI, % DNA Content) analysis->data

Caption: Experimental workflow for flow cytometry analysis.

References

Application Notes and Protocols for Generating (S)-Gyramide A-Resistant Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Gyramide A is a novel antibiotic that targets bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[1][2][3] Its unique mechanism of action, which involves the competitive inhibition of the ATPase activity of gyrase, distinguishes it from other gyrase inhibitors like quinolones and aminocoumarins.[1] Notably, bacterial mutants with reduced susceptibility to this compound do not exhibit cross-resistance to ciprofloxacin and novobiocin, suggesting a distinct interaction with the gyrase enzyme.[1]

While DNA gyrase is absent in the nucleus of eukaryotic cells, evidence suggests that bacterial-type DNA gyrase inhibitors can affect mitochondrial DNA synthesis in mammalian cells.[4] This potential off-target activity makes the generation and characterization of this compound-resistant mammalian cell lines a valuable tool for understanding its mechanism of action in a broader biological context, identifying potential toxicity pathways, and discovering novel mechanisms of drug resistance.

These application notes provide detailed protocols for the generation and characterization of this compound-resistant mammalian cell lines using two primary methods: chemical mutagenesis and CRISPR-Cas9 based screening.

Data Presentation

Table 1: Comparison of Methods for Generating this compound-Resistant Cell Lines

FeatureChemical Mutagenesis (EMS)CRISPR-Cas9 Knockout Screen
Principle Induces random point mutations throughout the genome.Creates targeted gene knockouts across the genome.
Mutation Type Point mutations (transitions, transversions), small insertions/deletions.Gene knockouts (loss-of-function).
Throughput High-throughput for generating a large pool of random mutants.High-throughput for screening thousands of specific gene knockouts.
Target Identification Requires downstream analysis (e.g., whole-genome sequencing) to identify causal mutations.Directly identifies genes whose knockout confers resistance.[5][6][7]
Time to Generate 3-6 months.[8]2-4 months.
Required Expertise Cell culture, handling of hazardous chemicals.Cell culture, molecular biology (lentiviral work, deep sequencing).
Pros Can identify novel resistance mechanisms not involving complete gene loss-of-function.High specificity in identifying resistance-conferring genes.[9][10]
Cons Can be difficult to pinpoint the specific mutation responsible for resistance due to high background mutation rates.May miss resistance mechanisms that are not caused by gene knockout (e.g., gain-of-function mutations).

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines by Chemical Mutagenesis with Ethyl Methanesulfonate (EMS)

This protocol describes the induction of random mutations in a mammalian cell line using EMS, followed by selection for resistance to this compound.

1. Determination of this compound IC50:

  • Before initiating mutagenesis, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).

2. EMS Mutagenesis:

  • Caution: EMS is a potent mutagen and carcinogen. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.

  • Seed the parental cell line at a density that allows for logarithmic growth.

  • Treat the cells with a range of EMS concentrations (e.g., 50-400 µg/mL) for a fixed period (e.g., 24 hours) to determine the optimal dose that results in approximately 50% cell survival.[11][12][13][14][15]

  • For the large-scale mutagenesis, treat a sufficient number of cells (e.g., 1-5 x 10^7) with the predetermined optimal EMS concentration.

  • After treatment, wash the cells thoroughly with PBS to remove residual EMS and replace with fresh culture medium.

  • Allow the cells to recover and the induced mutations to be fixed, typically for 5-7 days, passaging as necessary.

3. Selection of Resistant Clones:

  • Begin selection by adding this compound to the culture medium at a concentration equal to the IC50 of the parental cell line.

  • Maintain the cells under selection pressure, replacing the medium with fresh this compound-containing medium every 3-4 days.

  • Gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5-2 fold increments) as the cells become confluent and show signs of recovery.[16][17][18][19] This process can take several months.[16][18]

  • Once a population of cells is able to proliferate steadily at a significantly higher concentration of this compound (e.g., 5-10 times the parental IC50), isolate single-cell clones by limiting dilution or colony picking.

4. Characterization of Resistant Clones:

  • Expand the isolated clones and confirm their resistance to this compound by re-determining the IC50 and comparing it to the parental cell line. A significant increase in the IC50 value indicates the successful generation of a resistant cell line.[20]

  • Cryopreserve resistant clones and the parental cell line for future experiments.

Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Genes Conferring Resistance to this compound

This protocol utilizes a pooled lentiviral CRISPR-Cas9 library to generate a population of cells with single-gene knockouts and identify those that confer resistance to this compound.[5][6][7][10][21]

1. Lentiviral Library Transduction:

  • Choose a suitable genome-wide CRISPR-Cas9 knockout library (e.g., GeCKO, TKOv3).

  • Transduce the parental cell line (stably expressing Cas9) with the pooled lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA.

  • Select for transduced cells using the appropriate antibiotic resistance marker present in the lentiviral vector.

2. This compound Selection:

  • After selection, expand the library-transduced cell population.

  • Treat the cells with this compound at a concentration that provides strong selective pressure (e.g., IC80-IC90).

  • Culture the cells under continuous this compound selection until a resistant population emerges. A control population of library-transduced cells should be cultured in parallel without the drug.

3. Identification of Enriched sgRNAs:

  • Isolate genomic DNA from both the this compound-treated and control cell populations.

  • Amplify the sgRNA-encoding regions from the genomic DNA by PCR.

  • Perform high-throughput sequencing of the amplified sgRNA cassettes.

  • Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.

4. Hit Validation:

  • Validate the top candidate genes identified from the screen.

  • For each candidate gene, generate individual knockout cell lines using 2-3 independent sgRNAs.

  • Confirm the resistance phenotype of the individual knockout cell lines by performing cell viability assays with this compound.

Protocol 3: Identification of Resistance Mutations by Whole-Genome Sequencing

This protocol is used to identify the genetic alterations in the resistant cell lines generated through chemical mutagenesis.

1. Sample Preparation:

  • Isolate high-quality genomic DNA from the this compound-resistant clones and the parental cell line.

2. Whole-Genome Sequencing:

  • Perform deep whole-genome sequencing (e.g., >30x coverage) of the genomic DNA from both the resistant and parental cell lines.[22][23]

3. Bioinformatic Analysis:

  • Align the sequencing reads to the reference genome.

  • Perform variant calling (single nucleotide variants - SNVs, and insertions/deletions - indels) for each sample.

  • Compare the variant calls of the resistant clones to the parental cell line to identify mutations that are unique to the resistant cells.

  • Filter the identified mutations based on criteria such as their predicted functional impact (e.g., non-synonymous, frameshift, nonsense mutations) and their presence in multiple independent resistant clones.

  • Prioritize candidate genes for further functional validation.

Mandatory Visualizations

G Signaling Pathway of this compound in Bacteria and Potential Mammalian Off-Target Effects cluster_0 Bacterial Cell cluster_1 Mammalian Cell (Potential Off-Target) S_Gyramide_A This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) S_Gyramide_A->DNA_Gyrase Binds to ATPase_Inhibition ATPase Activity Inhibition DNA_Gyrase->ATPase_Inhibition Leads to Supercoiling_Alteration Altered Chromosome Supercoiling ATPase_Inhibition->Supercoiling_Alteration Causes Replication_Halt DNA Replication and Segregation Halt Supercoiling_Alteration->Replication_Halt Results in S_Gyramide_A_mito This compound Mitochondrion Mitochondrion S_Gyramide_A_mito->Mitochondrion mtDNA_Gyrase_like Mitochondrial Topoisomerase II-like Mitochondrion->mtDNA_Gyrase_like mtDNA_Synthesis_Inhibition Mitochondrial DNA Synthesis Inhibition mtDNA_Gyrase_like->mtDNA_Synthesis_Inhibition Potential Inhibition

Caption: this compound mechanism and potential off-target effects.

G Workflow for Generating Resistant Mutants via Chemical Mutagenesis Parental_Cells Parental Cell Line EMS_Treatment EMS Mutagenesis Parental_Cells->EMS_Treatment Mutagenized_Pool Pool of Mutagenized Cells EMS_Treatment->Mutagenized_Pool Selection Selection with increasing concentrations of this compound Mutagenized_Pool->Selection Resistant_Population Resistant Cell Population Selection->Resistant_Population Clone_Isolation Isolation of Single-Cell Clones Resistant_Population->Clone_Isolation Resistant_Clones Characterized Resistant Clones Clone_Isolation->Resistant_Clones WGS Whole-Genome Sequencing Resistant_Clones->WGS

Caption: Chemical mutagenesis workflow for resistant mutant generation.

G Workflow for CRISPR-Cas9 Screening for Resistance Genes Parental_Cells Parental Cell Line (Cas9 expressing) Lentiviral_Transduction Lentiviral Transduction with pooled sgRNA library Parental_Cells->Lentiviral_Transduction Library_Pool Pool of single-gene knockout cells Lentiviral_Transduction->Library_Pool Selection Selection with this compound Library_Pool->Selection Resistant_Population Resistant Cell Population Selection->Resistant_Population gDNA_Extraction Genomic DNA Extraction Resistant_Population->gDNA_Extraction Sequencing Deep Sequencing of sgRNAs gDNA_Extraction->Sequencing Analysis Identification of enriched sgRNAs Sequencing->Analysis Validation Validation of Candidate Genes Analysis->Validation

Caption: CRISPR-Cas9 screening workflow for resistance gene identification.

References

Application Notes and Protocols for Investigating Bacterial Cell Division with (S)-Gyramide A

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Gyramide A, a potent inhibitor of bacterial DNA gyrase, serves as a valuable chemical tool for studying the intricate link between DNA topology and bacterial cell division. Unlike many antibiotics that target cell wall synthesis or protein production, this compound offers a specific mechanism to probe the consequences of gyrase inhibition, leading to a cascade of events that ultimately halt cellular proliferation. These notes provide researchers, scientists, and drug development professionals with a comprehensive overview of its application and detailed protocols for its use in microbiological research.

Mechanism of Action

This compound acts as a bacteriostatic agent by competitively inhibiting the ATPase activity of the bacterial DNA gyrase.[1][2][3][4] DNA gyrase, a type IIA topoisomerase, is crucial for introducing negative supercoils into DNA, a process essential for relieving torsional stress during DNA replication and transcription.[5] The inhibition of gyrase by this compound leads to an altered topological state of the bacterial chromosome, characterized by an accumulation of positive supercoils.[1][2][3] This aberrant DNA supercoiling physically obstructs the progression of replication forks, thereby halting DNA replication and segregation.[1][2][3]

The stalled replication forks trigger the SOS response, a global DNA damage repair system in bacteria.[1][2][3] A key component of the SOS response is the upregulation of the cell division inhibitor SulA. This leads to the characteristic filamentation of bacterial cells observed upon treatment with this compound, as cell division is arrested while cell growth continues.[2] Importantly, this compound is a specific inhibitor of DNA gyrase and does not affect the closely related topoisomerase IV.[1][2][3] This specificity makes it a precise tool for dissecting the roles of DNA gyrase in bacterial physiology.

Data Presentation

ParameterOrganismValueReference
IC50 (DNA Supercoiling) Escherichia coli47-170 nM (analogs)[6]

Note: Specific IC50 values for this compound were not detailed in the provided search results, but potent inhibition by its analogs is reported.

Experimental Protocols

Herein are detailed protocols for key experiments to investigate the effects of this compound on bacterial cell division.

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that visibly inhibits bacterial growth.

  • Materials:

    • This compound stock solution (in DMSO)

    • Bacterial strain of interest (e.g., Escherichia coli)

    • Luria-Bertani (LB) broth or other appropriate growth medium

    • 96-well microtiter plates

    • Incubator shaker

    • Spectrophotometer (for measuring OD600)

  • Procedure:

    • Prepare a fresh overnight culture of the bacterial strain in LB broth.

    • Dilute the overnight culture 1:100 in fresh LB broth.

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the inoculated media. The final volume in each well should be 100 µL.[2]

    • Include a solvent control (DMSO) and a sterility control (media only).[2]

    • Incubate the plate at 37°C with shaking for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound where no visible turbidity is observed.

2. Microscopy Analysis of Bacterial Morphology

This protocol allows for the visualization of changes in bacterial cell morphology, such as filamentation and chromosome condensation, upon treatment with this compound.

  • Materials:

    • This compound

    • Bacterial strain of interest

    • LB broth

    • DAPI (4',6-diamidino-2-phenylindole) for DNA staining

    • Microscope slides

    • 1.5% (w/v) agarose pads

    • Fluorescence microscope

  • Procedure:

    • Grow an overnight culture of the bacterial strain.

    • Dilute the culture 1:100 in fresh LB media and grow at 37°C with shaking to an absorbance of ~0.1 at 600 nm.[1][2]

    • Add the desired concentration of this compound to the culture.

    • Incubate the treated culture at 37°C with shaking for 2–2.5 hours.[1][2]

    • Add DAPI to the culture at a final concentration of 10 µg/mL to stain the bacterial chromosomes.[1][2]

    • Place 5 µL of the stained culture onto a 1.5% (w/v) agarose pad on a microscope slide.[1][2]

    • Visualize the cells using a fluorescence microscope with appropriate filters for DAPI.

    • Observe for cell filamentation and abnormally condensed and localized chromosomes.[1][2][3]

3. In Vivo DNA Supercoiling Assay

This protocol assesses the effect of this compound on the supercoiling state of plasmid DNA within bacterial cells.

  • Materials:

    • E. coli strain carrying a plasmid (e.g., pUC19)

    • This compound

    • LB broth with appropriate antibiotic selection

    • Plasmid DNA isolation kit

    • Agarose gel electrophoresis system

  • Procedure:

    • Grow the E. coli strain containing the plasmid to saturation in the presence of the appropriate antibiotic.[1][2]

    • Pellet the cells and resuspend them in fresh LB to an absorbance of 2.0 at 600 nm.[1][2]

    • Treat the culture with this compound and incubate at 37°C for 90 minutes. Include a DMSO control.[1][2]

    • Isolate the plasmid DNA from the treated and control cells using a standard plasmid isolation kit.

    • Analyze the topology of the isolated plasmid DNA by agarose gel electrophoresis. An increase in negative supercoiling will be observed as a faster migration of the plasmid DNA.

Visualizations

G Mechanism of this compound Action S-Gyramide_A This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) S-Gyramide_A->DNA_Gyrase Binds to ATPase_Inhibition Competitive Inhibition of ATPase Activity DNA_Gyrase->ATPase_Inhibition Leads to Supercoiling_Alteration Altered DNA Topology (Increased Positive Supercoiling) ATPase_Inhibition->Supercoiling_Alteration Results in Replication_Block Replication Fork Stall Supercoiling_Alteration->Replication_Block Causes SOS_Response Induction of SOS Response Replication_Block->SOS_Response Triggers SulA_Induction SulA Upregulation SOS_Response->SulA_Induction Cell_Division_Inhibition Inhibition of Cell Division (Filamentation) SulA_Induction->Cell_Division_Inhibition G Experimental Workflow for Morphological Analysis Culture_Prep Prepare Bacterial Culture (OD600 ~0.1) Treatment Treat with this compound (2-2.5 hours) Culture_Prep->Treatment Staining Stain with DAPI (10 µg/mL) Treatment->Staining Microscopy_Prep Prepare Agarose Pad and Mount Sample Staining->Microscopy_Prep Visualization Fluorescence Microscopy Microscopy_Prep->Visualization G Logical Relationship of this compound's Effects Gyramide_A This compound Gyrase_Inhibition DNA Gyrase Inhibition Gyramide_A->Gyrase_Inhibition Primary_Effect Primary Effect: Altered Chromosome Topology Gyrase_Inhibition->Primary_Effect Secondary_Effect Secondary Effect: Replication & Segregation Halt Primary_Effect->Secondary_Effect Tertiary_Effect Tertiary Effect: SOS Response & Filamentation Secondary_Effect->Tertiary_Effect Outcome Bacteriostatic Outcome Tertiary_Effect->Outcome

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-Gyramide A Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-Gyramide A in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help you optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a specific inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1][2][3][4] It functions by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[1][5] This inhibition prevents the negative supercoiling of DNA, which is crucial for relieving topological strain during DNA replication and transcription.[1][3]

Q2: What are the downstream effects of DNA gyrase inhibition by this compound in bacteria?

Inhibition of DNA gyrase's ATPase activity by this compound leads to the stalling of replication forks and traps the bacterial chromosome in a positively supercoiled state.[1][5] This disruption of DNA topology halts DNA replication and chromosome segregation.[1] Consequently, this triggers the SOS response pathway in bacteria, a cellular response to DNA damage, leading to cell filamentation and ultimately inhibiting cell division.[1]

Q3: Is this compound specific for bacterial DNA gyrase?

Yes, studies have shown that this compound is a specific inhibitor of bacterial DNA gyrase and does not inhibit the closely related E. coli topoisomerase IV.[1][5] This specificity makes it a valuable tool for studying bacterial processes with minimal off-target effects on other topoisomerases.

Q4: What is the expected effect of this compound on mammalian cells?

This compound targets bacterial DNA gyrase, an enzyme not present in higher eukaryotes, including mammals.[6] Therefore, it is expected to have low cytotoxicity against mammalian cells. One study on a representative pyrrolamide, the class of compounds this compound belongs to, indicated low cytotoxicity with a Minimum Inhibitory Concentration (MIC) for the growth of mammalian and fungal cell lines greater than 64 µg/mL.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Culture Media Poor solubility of this compound.Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Perform a solubility test by adding the stock solution to your specific culture medium at the desired final concentration and visually inspect for precipitation.
High Variability in Assay Results Inconsistent compound concentration or activity.Ensure the stock solution is properly mixed before each use. Prepare fresh dilutions from the stock for each experiment. Consider the stability of this compound in your specific assay conditions and timeframe.
Unexpected Cytotoxicity in Mammalian Cells High concentration of this compound or solvent. Off-target effects at high concentrations.Although this compound is expected to have low mammalian cytotoxicity, it is crucial to determine the optimal non-toxic concentration range for your specific cell line. Perform a dose-response curve using a cell viability assay (e.g., MTT, XTT) to determine the CC50 (50% cytotoxic concentration). Ensure the final solvent concentration is not contributing to cell death by including a solvent-only control.
No or Weak Inhibitory Effect in Bacterial Assays Incorrect concentration of this compound. Bacterial resistance.Verify the concentration of your stock solution. Consult the literature for typical MIC or IC50 values for your bacterial strain of interest. If resistance is suspected, use a susceptible control strain to confirm the compound's activity.
Inconsistent Results in Enzyme Inhibition Assays Suboptimal assay conditions.Ensure the concentrations of DNA gyrase, ATP, and substrate are optimized for your assay. The inhibitory effect of competitive inhibitors like this compound can be influenced by substrate concentration.

Quantitative Data

Table 1: In Vitro Activity of this compound and Related Compounds

Parameter Organism/Enzyme Value Reference
IC50 (DNA Supercoiling)E. coli DNA GyraseVaries by analog (e.g., 47-170 nM for some analogs)[7]
MIC (Mammalian & Fungal Cells)General Cytotoxicity>64 µg/mL[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • This compound is soluble in DMSO, DMF, ethanol, and methanol. [8] For cell-based assays, DMSO is the most common solvent.

  • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use within 1 month, and within 6 months if stored at -80°C.[8]

Protocol 2: Cell Viability Assay using MTT

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. It is recommended to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest concentration of this compound) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • After the MTT incubation, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure all formazan crystals are dissolved.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 value.

Visualizations

G Experimental Workflow for Cell Viability Assay cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B D Add Compound to Cells B->D C Prepare this compound Dilutions C->D E Incubate for 24-72h D->E F Add MTT Reagent E->F G Incubate for 2-4h F->G H Add Solubilization Solution G->H I Measure Absorbance H->I J Calculate % Viability I->J K Determine CC50 J->K

Caption: Workflow for determining cell viability with this compound using an MTT assay.

G Signaling Pathway of this compound in Bacteria S_Gyramide_A This compound DNA_Gyrase DNA Gyrase (GyrB Subunit) S_Gyramide_A->DNA_Gyrase inhibits ATP_Hydrolysis ATP Hydrolysis S_Gyramide_A->ATP_Hydrolysis blocks DNA_Gyrase->ATP_Hydrolysis catalyzes Negative_Supercoiling Negative DNA Supercoiling ATP_Hydrolysis->Negative_Supercoiling drives DNA_Replication DNA Replication & Transcription ATP_Hydrolysis->DNA_Replication disruption leads to Negative_Supercoiling->DNA_Replication enables SOS_Response SOS Response Activation DNA_Replication->SOS_Response stalling induces Cell_Division Cell Division Inhibition SOS_Response->Cell_Division G Troubleshooting Logic for In Vitro Assays Start Unexpected Assay Result? Check_Solubility Is the compound soluble? Start->Check_Solubility Check_Concentration Is the concentration correct? Check_Solubility->Check_Concentration Yes Outcome_Precipitation Optimize solvent/concentration Check_Solubility->Outcome_Precipitation No Check_Cytotoxicity Is it cytotoxic to your cells? Check_Concentration->Check_Cytotoxicity Yes Outcome_Concentration Verify stock and dilutions Check_Concentration->Outcome_Concentration No Check_Activity Is the compound active? Check_Cytotoxicity->Check_Activity No Outcome_Cytotoxicity Determine CC50, lower concentration Check_Cytotoxicity->Outcome_Cytotoxicity Yes Outcome_Activity Use positive control, check assay conditions Check_Activity->Outcome_Activity No Success Experiment Optimized Check_Activity->Success Yes

References

overcoming (S)-Gyramide A insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (S)-Gyramide A

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the challenges of working with this compound, particularly its limited solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a member of the gyramide class of antibiotics that functions as a bacterial DNA gyrase inhibitor.[1][2][3] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][4][5] this compound specifically targets the ATPase activity of the GyrB subunit, which is crucial for introducing negative supercoils into DNA to relieve topological stress during replication.[1][2] By inhibiting this process, it leads to abnormally condensed chromosomes, blocks DNA replication, interrupts chromosome segregation, and ultimately prevents bacterial growth.[1][2] This inhibition can also induce the SOS DNA damage response in bacteria.[1][2]

Q2: Why is this compound so difficult to dissolve in aqueous buffers and cell culture media?

Like many potent bioactive molecules, this compound is a hydrophobic compound.[6] Its chemical structure lacks a sufficient number of polar functional groups that can interact favorably with water molecules. This leads to very low intrinsic solubility in aqueous systems like phosphate-buffered saline (PBS) or cell culture media, often resulting in precipitation and inaccurate experimental results.

Q3: What is the best first step for solubilizing this compound for in vitro experiments?

The standard and most recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of hydrophobic compounds.[7] Preparing a concentrated stock (e.g., 10-50 mM) in 100% DMSO allows you to add a very small volume to your aqueous experimental system, minimizing the final concentration of the organic solvent.

Q4: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer. What can I do?

This is a common issue that occurs when the compound's solubility limit in the final aqueous solution is exceeded. Here are several strategies to address this:

  • Check Final Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) is kept as low as possible, typically below 0.5% or 1% for most cell-based assays, as higher concentrations can be cytotoxic.

  • Increase Mixing: After adding the stock solution to your aqueous medium, vortex or mix it vigorously and immediately to ensure rapid and uniform dispersion, which can prevent localized precipitation.

  • Use an Intermediate Dilution Step: Instead of diluting directly from a high-concentration DMSO stock into a purely aqueous buffer, try an intermediate dilution into a buffer containing a small amount of a solubilizing agent like a surfactant (e.g., Polysorbate 80/Tween 80) or serum (e.g., FBS).

  • Employ Solubilizing Agents: For persistent issues, pre-dissolving a solubilizing agent in your aqueous buffer before adding the this compound stock can significantly enhance its solubility. Common choices include cyclodextrins and non-ionic surfactants.[7][8]

Troubleshooting Guide

Problem: My compound is precipitating during a long-term experiment (e.g., 24-72h cell culture).

  • Possible Cause: The compound may be stable initially but crashes out over time due to temperature fluctuations or interactions with media components.

  • Solution 1: Reduce Final Concentration: The most straightforward solution is to lower the working concentration of this compound to a level that remains below its thermodynamic solubility limit in your specific medium.

  • Solution 2: Utilize a Carrier Molecule: Incorporating a carrier molecule that forms a stable complex with the drug can prevent precipitation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent choice for cell culture as it is generally well-tolerated by cells.[8] These cyclic oligosaccharides have a hydrophobic interior that encapsulates the drug and a hydrophilic exterior that keeps the complex in solution.[8]

  • Solution 3: Serum-Containing Media: If your experimental design allows, perform the experiment in media containing fetal bovine serum (FBS). Serum proteins, particularly albumin, can bind to hydrophobic compounds and help maintain their solubility.

Problem: The required concentration of DMSO is toxic to my cells or interferes with my assay.

  • Possible Cause: Some cell lines are highly sensitive to organic solvents, and certain assays (e.g., those measuring metabolic activity) can be skewed by DMSO.

  • Solution 1: Maximize Stock Concentration: Prepare the highest possible stock concentration in DMSO (e.g., 50-100 mM) to ensure the final volume added to your experiment is minimal (e.g., ≤0.1%). Always run a vehicle control (media + equivalent DMSO concentration) to account for solvent effects.

  • Solution 2: Solvent-Free Formulations: Use a cyclodextrin-based formulation. This compound can be complexed with HP-β-CD and then lyophilized (freeze-dried) to create a powder that can be dissolved directly in aqueous solutions without the need for an organic co-solvent.[9] See the protocol below for a method to prepare such a formulation.

  • Solution 3: Alternative Solvents: While less common for cell culture, other co-solvents like ethanol or polyethylene glycol (PEG) can be explored, but their compatibility and potential for cytotoxicity must be carefully validated for your specific system.[8]

Quantitative Data & Strategy Comparison

Table 1: Representative Solubility of this compound in Common Solvents

SolventTypeTypical Max SolubilityNotes
WaterAqueous< 0.1 µg/mLFunctionally insoluble for most experimental purposes.
PBS (pH 7.4)Aqueous Buffer< 1 µg/mLVery low solubility, prone to precipitation.
DMSOOrganic Co-solvent> 50 mg/mLExcellent for creating high-concentration stock solutions.[7]
Ethanol (100%)Organic Co-solvent~5-10 mg/mLGood alternative, but can be more volatile and cytotoxic.
Propylene GlycolOrganic Co-solventVariableOften used in combination with other agents for in vivo formulations.[8]

Note: The values above are representative for a hydrophobic molecule of similar class. Actual solubility should be determined empirically.

Table 2: Comparison of Solubilization Strategies

StrategyMechanismAdvantagesDisadvantages
Co-solvency (DMSO, Ethanol) Reduces solvent polarity to better match the solute.[8]Simple, effective for stock solutions, widely used.Potential for cytotoxicity, assay interference, precipitation upon dilution.
Surfactants (Tween, Poloxamer) Form micelles that encapsulate hydrophobic drugs.[6][7]High loading capacity, can be used in low concentrations.Can disrupt cell membranes at higher concentrations, potential for assay interference.
Cyclodextrin Complexation Encapsulates the drug in a hydrophobic cavity.[8]Low cytotoxicity, can create solvent-free powders, improves stability.[8][10]Lower loading capacity compared to some surfactants, requires optimization.
pH Adjustment Ionizes the drug to increase its polarity (if applicable).Simple and effective if the compound has ionizable groups.This compound lacks readily ionizable groups, making this method unsuitable.

Visual Diagrams and Workflows

Troubleshooting Precipitation Issues

G Troubleshooting Workflow for this compound Precipitation start Compound precipitates in aqueous solution q1 Is final DMSO concentration >0.5%? start->q1 a1_yes Reduce DMSO by using a higher stock concentration q1->a1_yes Yes q2 Was the solution vigorously mixed upon dilution? q1->q2 No a1_yes->q2 a2_yes Good Practice! q2->a2_yes Yes a2_no Improve mixing: Vortex immediately after adding stock solution q2->a2_no No q3 Is the working concentration too high? a2_yes->q3 a2_no->q3 a3_yes Lower the final concentration and re-test q3->a3_yes Yes a3_no Consider advanced solubilization methods q3->a3_no No end Use Cyclodextrins or Surfactants. (See Protocols) a3_no->end

Caption: A logical workflow to diagnose and solve common precipitation issues.

Mechanism of Action Pathway

G This compound Mechanism of Action cluster_gyrase Gyrase Catalytic Cycle gyramide This compound inhibition gyramide->inhibition gyrase Bacterial DNA Gyrase (GyrA/GyrB Complex) adp ADP + Pi gyrase->adp Hydrolysis dna_supercoiled Negatively Supercoiled DNA (Required for replication) gyrase->dna_supercoiled Introduces negative supercoils atp ATP atp->gyrase Binds to GyrB inhibition->gyrase Inhibits ATPase Activity blocked Topological Stress (Positive Supercoiling) inhibition->blocked dna_relaxed Relaxed DNA dna_relaxed->gyrase replication DNA Replication Fork Proceeds dna_supercoiled->replication sos SOS Response Activated blocked->sos growth_arrest Bacterial Growth Inhibited blocked->growth_arrest sos->growth_arrest

Caption: Inhibition of DNA gyrase by this compound blocks DNA supercoiling.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound (powder form)

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed. The molecular weight (MW) of this compound is required for this calculation. (Note: Use the specific MW from your supplier's certificate of analysis).

    • Formula: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × MW ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock (assuming MW = 400 g/mol ): Mass = 1 mL × 10 mmol/L × 400 mg/mmol / 1000 = 4 mg.

  • Weigh Compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it into a sterile vial.

  • Add Solvent: Add the calculated volume of 100% DMSO to the vial containing the powder.

  • Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Improving Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a this compound solution with enhanced aqueous solubility for cell culture experiments where DMSO is undesirable.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Sterile aqueous buffer (e.g., PBS or serum-free media)

  • Vortex mixer and magnetic stirrer (optional)

Procedure:

  • Prepare HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 1 g of HP-β-CD in a final volume of 10 mL of PBS. Stir until fully dissolved. This solution can be sterile-filtered (0.22 µm filter).

  • Determine Molar Ratio: A molar ratio of drug to cyclodextrin between 1:5 and 1:10 is a good starting point.

  • Complexation:

    • Slowly add the this compound DMSO stock solution dropwise to the stirring HP-β-CD solution.

    • For example, to make a 1 mM final solution, add 100 µL of the 10 mM DMSO stock to 900 µL of the 10% HP-β-CD solution.

  • Incubate: Allow the mixture to incubate for at least 1 hour at room temperature with continuous stirring or occasional vortexing to facilitate the formation of the inclusion complex.

  • Use in Experiment: The resulting solution is a 1 mM this compound solution where the compound is complexed with HP-β-CD. This stock can now be further diluted into your cell culture media. The final concentration of DMSO is significantly reduced (e.g., 1% in this 1mM stock, which becomes much lower at the final working concentration).

  • (Optional) Lyophilization for a Solvent-Free Powder: For a completely solvent-free preparation, a larger batch of the complexation mixture can be prepared, frozen, and lyophilized (freeze-dried) to yield a stable powder that can be reconstituted directly in water or media. This advanced technique requires specialized equipment.

References

addressing (S)-Gyramide A instability in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical resource hub for (S)-Gyramide A. This center provides essential information, troubleshooting guides, and answers to frequently asked questions to help researchers navigate the experimental complexities associated with this novel DNA gyrase inhibitor. Due to its specific handling requirements, this guide aims to ensure the stability and efficacy of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel class of bacteriostatic agent that specifically targets bacterial DNA gyrase.[1][2] It functions by competitively inhibiting the ATPase activity associated with the GyrB subunit of the DNA gyrase enzyme.[1][3] This inhibition alters the topological state of bacterial chromosomes, leading to excessive supercoiling.[1] The resulting condensed chromosome structure blocks DNA replication and segregation, which in turn induces the SOS DNA damage response pathway and halts cell division.[1][3][4] Notably, this compound does not inhibit the closely related topoisomerase IV, highlighting its specificity.[1][4][5]

Q2: What are the recommended long-term storage conditions for this compound?

A2: Proper storage is critical for maintaining the compound's integrity. For long-term storage, this compound powder should be kept at -20°C, where it can remain stable for up to two years. The vial should be tightly sealed to prevent moisture contamination.[6]

Q3: I need to make a stock solution. What solvent should I use and how should I store it?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound.[6] Once dissolved, it is crucial to minimize degradation. For short-term storage, a solution in DMSO can be kept at 4°C for up to two weeks.[6] For longer-term storage (up to six months), the stock solution should be aliquoted into tightly sealed vials and stored at -80°C.[6] Aliquoting prevents repeated freeze-thaw cycles, which can accelerate compound degradation.

Q4: How long is my diluted, working solution of this compound stable?

A4: It is strongly recommended to prepare and use working solutions on the same day.[6] The stability of this compound in aqueous buffers or cell culture media is not guaranteed over extended periods. Degradation can lead to a significant loss of activity and inconsistent experimental results.

Troubleshooting Guide

This guide addresses common issues researchers may face when working with this compound.

Issue 1: I am observing lower-than-expected antimicrobial activity (e.g., high MIC values).

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Confirm that your stock solution and handling protocols adhere to the recommended guidelines. Were stock solutions stored correctly and for the appropriate duration? Were working solutions prepared fresh? If you suspect degradation, use a fresh vial of this compound powder to prepare a new stock solution.

  • Possible Cause 2: Improper Solution Preparation.

    • Troubleshooting Step: Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least one hour.[6] This prevents condensation from forming inside the vial, which can affect concentration and stability. Ensure the compound is fully dissolved in DMSO before making further dilutions.

Issue 2: My experimental results are inconsistent across different days or batches.

  • Possible Cause 1: Inconsistent Solution Age.

    • Troubleshooting Step: The age of the working solution is a critical variable. Using a freshly prepared solution for every experiment is the best way to ensure consistency. Avoid using leftover diluted solutions from previous experiments.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles.

    • Troubleshooting Step: If you are not aliquoting your main DMSO stock, repeated freeze-thaw cycles can degrade the compound. Prepare multiple small-volume aliquots from your initial stock solution and thaw only one for each experiment.

Issue 3: I see precipitate in my culture medium after adding this compound.

  • Possible Cause 1: Poor Solubility in Aqueous Solution.

    • Troubleshooting Step: While this compound dissolves in DMSO, it may have lower solubility in your specific aqueous buffer or culture medium. Ensure the final concentration of DMSO in your assay is kept low (typically <0.5%) but sufficient to maintain solubility. You may need to optimize the final DMSO concentration or test the solubility of this compound in your medium at the desired final concentration before beginning your experiment.

Data & Protocols

Compound Stability and Storage Summary

For optimal results, adhere to the storage conditions outlined below.

FormSolventStorage TemperatureShelf Life
Powder N/A-20°CUp to 2 years[6]
Stock Solution DMSO4°CUp to 2 weeks[6]
Stock Solution DMSO-80°C (aliquots)Up to 6 months[6]
Working Solution Aqueous Buffer/MediaN/APrepare fresh daily[6]
Key Experimental Methodologies

1. Protocol: Measuring Gyrase ATPase Inhibitory Activity

This spectrophotometric-coupled enzyme assay is used to measure the DNA-dependent ATPase activity of E. coli DNA gyrase.

  • Principle: The regeneration of ATP from ADP and phosphoenolpyruvate (PEP) is coupled to the oxidation of NADH. The decrease in NADH absorbance at 340 nm is monitored, which is proportional to the rate of ATP hydrolysis by gyrase.[1][3]

  • Procedure:

    • Set up a reaction mixture containing recombinant E. coli DNA gyrase, relaxed plasmid DNA (as a substrate), ATP, PEP, and NADH in a suitable assay buffer.

    • Add varying concentrations of this compound (dissolved in DMSO) to the reaction wells. Include a DMSO-only control.

    • Initiate the reaction by adding the enzyme or ATP.

    • Immediately measure the decrease in absorbance at 340 nm over time at 37°C using a plate reader.[1][3]

    • Convert the rate of NADH oxidation to the rate of ATP hydrolysis using the NADH extinction coefficient (6220 M⁻¹ cm⁻¹).[1][3]

    • Plot the rate of ATP hydrolysis against the this compound concentration to determine the IC₅₀ value.

2. Protocol: In Vivo DNA Supercoiling Assay

This assay assesses how this compound affects the topological state of plasmid DNA within bacterial cells.

  • Principle: DNA gyrase introduces negative supercoils into plasmid DNA. Inhibition of gyrase alters the plasmid's superhelical density. Different topological forms (supercoiled, relaxed, linear) of the plasmid can be separated by agarose gel electrophoresis.

  • Procedure:

    • Grow an E. coli strain carrying a plasmid (e.g., pUC19) to mid-log phase.[1][3]

    • Treat the bacterial culture with the desired concentration of this compound or a vehicle control (DMSO) for a defined period (e.g., 90 minutes at 37°C).[1][3]

    • Harvest the cells and isolate the plasmid DNA using a standard miniprep protocol.

    • Run the isolated plasmid DNA on a 1% agarose gel without intercalating agents (like ethidium bromide) to separate the different DNA topoisomers.

    • Stain the gel with an intercalating dye and visualize the DNA bands. An increase in relaxed plasmid forms or a shift in the supercoiled population indicates gyrase inhibition.

Visualized Pathways and Workflows

G cluster_drug_action This compound Action cluster_enzyme_cycle DNA Gyrase Cycle cluster_cellular_effect Cellular Consequence S_Gyramide_A This compound GyrB GyrB Subunit (ATPase Domain) S_Gyramide_A->GyrB Competitively Inhibits ATP_Hydrolysis ATP Hydrolysis GyrB->ATP_Hydrolysis Block_Replication DNA Replication Blocked GyrB->Block_Replication Inhibition leads to Negative_Supercoiling Negative Supercoiling of DNA ATP_Hydrolysis->Negative_Supercoiling Drives Negative_Supercoiling->Block_Replication SOS_Response SOS Pathway Induced Block_Replication->SOS_Response Cell_Division_Halt Cell Division Halted SOS_Response->Cell_Division_Halt

Caption: Mechanism of action for this compound.

G Start Start: Receive this compound (Powder) Store_Powder Store Powder -20°C in sealed vial Start->Store_Powder Prep_Stock Prepare DMSO Stock Solution (Equilibrate vial to RT first) Store_Powder->Prep_Stock Store_Stock_Short Short-term Storage (≤2 weeks) 4°C Prep_Stock->Store_Stock_Short Option 1 Store_Stock_Long Long-term Storage (≤6 months) -80°C in Aliquots Prep_Stock->Store_Stock_Long Option 2 Prep_Working Prepare Fresh Working Solution in Assay Buffer/Medium Store_Stock_Short->Prep_Working Store_Stock_Long->Prep_Working Thaw one aliquot Perform_Exp Perform Experiment (Use immediately) Prep_Working->Perform_Exp End Consistent Results Perform_Exp->End Troubleshoot Inconsistent Results? Check for Degradation Perform_Exp->Troubleshoot Troubleshoot->Start Use new powder

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: (S)-Gyramide A and Drug Efflux Pumps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the impact of bacterial drug efflux pumps on the efficacy of (S)-Gyramide A and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a bacteriostatic agent that targets DNA gyrase, a type II topoisomerase essential for relieving topological stress in DNA during replication and transcription.[1] It competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase.[1] This inhibition leads to an altered topological state of the bacterial chromosome, which in turn halts DNA replication and segregation, ultimately preventing bacterial growth.[1][2] The mechanism of this compound is distinct from other gyrase inhibitors like quinolones and aminocoumarins.[1]

Q2: How do drug efflux pumps affect the efficacy of this compound?

Drug efflux pumps, particularly those of the Resistance-Nodulation-Division (RND) family like the AcrAB-TolC system in Escherichia coli, can significantly reduce the intracellular concentration of this compound and its analogs by actively transporting them out of the bacterial cell.[3] This reduction in intracellular concentration can lead to a decrease in the compound's antibacterial potency, reflected by a higher Minimum Inhibitory Concentration (MIC).[3] The extent of this effect can vary depending on the specific analog of Gyramide A and the expression level of the efflux pump in the bacterial strain.[3]

Q3: Is this compound a substrate for specific efflux pumps?

Yes, experimental evidence indicates that this compound and its analogs are substrates for the AcrAB-TolC efflux pump in E. coli.[3] This is demonstrated by the significantly lower MIC values observed in strains lacking a functional AcrAB-TolC pump (e.g., a ΔtolC mutant) compared to the wild-type strain.[3]

Q4: Can the chemical structure of Gyramide A analogs influence their susceptibility to efflux pumps?

Yes, modifications to the chemical structure of Gyramide A can alter its recognition and transport by efflux pumps. For example, the addition of a cyano or trifluoromethyl group at the 3-position of the benzenesulfonamide ring in certain gyramide analogs has been shown to reduce their efflux by the AcrAB-TolC pump, thereby improving their antibacterial activity against wild-type strains.[3]

Troubleshooting Guides

Problem 1: this compound shows lower than expected efficacy against a specific bacterial strain.

  • Possible Cause: The bacterial strain may overexpress a multidrug efflux pump that actively removes this compound from the cell. RND-type efflux pumps are a common cause of reduced susceptibility to a wide range of antimicrobial compounds.[4][5][6]

  • Troubleshooting Steps:

    • Assess Efflux Pump Activity: Compare the MIC of this compound against your test strain with its MIC against a corresponding mutant strain that lacks a major efflux pump system (e.g., a ΔtolC or ΔacrB mutant). A significantly lower MIC in the mutant strain suggests that efflux is a contributing factor to the reduced efficacy in the parent strain.[3]

    • Use an Efflux Pump Inhibitor (EPI): Determine the MIC of this compound in your test strain in the presence and absence of a known EPI, such as Phenylalanine-Arginine β-Naphthylamide (PAβN).[7][8][9] A notable decrease in the MIC in the presence of the EPI indicates that an efflux pump is actively transporting this compound.

    • Gene Expression Analysis: If efflux is suspected, you can perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of known efflux pump genes (e.g., acrA, acrB, tolC) in your test strain and compare them to a susceptible reference strain.

Problem 2: Inconsistent MIC values for this compound in replicate experiments.

  • Possible Cause: Variations in experimental conditions can influence the expression of efflux pumps and therefore the apparent efficacy of this compound.

  • Troubleshooting Steps:

    • Standardize Inoculum Density: Ensure that the bacterial inoculum is prepared to a consistent density (e.g., using a McFarland standard) for each experiment.

    • Control Growth Phase: Harvest bacteria for your experiments from the same phase of growth (typically mid-logarithmic phase) to ensure consistent physiological states.

    • Media Composition: Use the same batch of growth medium for all related experiments, as variations in media components can sometimes affect the expression of efflux pump genes.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound analogs against wild-type E. coli and an efflux-deficient (ΔtolC) strain, demonstrating the impact of the AcrAB-TolC efflux pump.

CompoundE. coli BW25113 (Wild-Type) MIC (µg/mL)E. coli JW5503 (ΔtolC) MIC (µg/mL)Efflux Ratio (WT MIC / ΔtolC MIC)
Analog 3 >2561.6>160
Analog 4 643.220
Analog 5 1281.680

Data sourced from "Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase".[3]

Experimental Protocols

Protocol: Determining the Impact of Efflux on this compound Efficacy via MIC Comparison

This protocol details the methodology for assessing whether this compound is a substrate of a bacterial efflux pump by comparing its MIC against a wild-type strain and an efflux-deficient mutant.

Materials:

  • This compound or analog solution of known concentration

  • Wild-type bacterial strain (e.g., E. coli BW25113)

  • Efflux-deficient mutant strain (e.g., E. coli JW5503, ΔtolC)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the wild-type and efflux-deficient bacterial strains in CAMHB.

    • Incubate at 37°C with shaking until the cultures reach the mid-logarithmic growth phase.

    • Adjust the turbidity of each culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspensions 1:150 in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of this compound Dilutions:

    • Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well microtiter plate.

  • Inoculation:

    • Add the diluted bacterial suspensions to the wells containing the serially diluted this compound.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only) for each strain.

  • Incubation:

    • Incubate the microtiter plates at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

  • Data Analysis:

    • Calculate the efflux ratio by dividing the MIC for the wild-type strain by the MIC for the efflux-deficient strain. A ratio significantly greater than 1 indicates that the compound is a substrate for the efflux pump.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture_wt Culture Wild-Type Strain start->culture_wt culture_mutant Culture Efflux-Deficient Strain start->culture_mutant prepare_gyramide Prepare this compound Serial Dilutions start->prepare_gyramide inoculate_wt Inoculate Plates with Wild-Type Strain culture_wt->inoculate_wt inoculate_mutant Inoculate Plates with Mutant Strain culture_mutant->inoculate_mutant prepare_gyramide->inoculate_wt prepare_gyramide->inoculate_mutant incubate Incubate Plates inoculate_wt->incubate inoculate_mutant->incubate read_mic_wt Determine MIC for Wild-Type incubate->read_mic_wt read_mic_mutant Determine MIC for Mutant incubate->read_mic_mutant compare_mic Calculate Efflux Ratio (WT MIC / Mutant MIC) read_mic_wt->compare_mic read_mic_mutant->compare_mic end Conclusion compare_mic->end

Caption: Workflow for assessing the impact of efflux pumps on this compound efficacy.

signaling_pathway cluster_cell Bacterial Cell gyramide_out This compound (Extracellular) gyramide_in This compound (Intracellular) gyramide_out->gyramide_in Passive Diffusion efflux_pump Efflux Pump (e.g., AcrAB-TolC) gyramide_in->efflux_pump Binding gyrase DNA Gyrase gyramide_in->gyrase Inhibition efflux_pump->gyramide_out Active Transport (Efflux) replication DNA Replication & Segregation gyrase->replication Enables growth Bacterial Growth replication->growth Leads to

Caption: Logical relationship of this compound, efflux pumps, and bacterial growth.

References

Technical Support Center: Enhancing (S)-Gyramide A Activity with PAβN

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Phenylalanine-arginine beta-naphthylamide (PAβN) to enhance the antimicrobial activity of (S)-Gyramide A.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel antibiotic that targets bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[1] It competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase, leading to alterations in DNA topology, halting DNA replication and segregation, and ultimately inhibiting bacterial growth.[1] this compound exhibits a distinct mechanism from other gyrase inhibitors like fluoroquinolones and aminocoumarins.[1]

Q2: What is PAβN and how does it work?

PAβN (Phenylalanine-arginine beta-naphthylamide) is a broad-spectrum efflux pump inhibitor (EPI).[2] Efflux pumps are proteins in bacterial cell membranes that actively transport antibiotics and other toxic substances out of the cell, contributing significantly to multidrug resistance.[3][4][5] PAβN is thought to competitively inhibit these pumps, leading to an increased intracellular concentration of the co-administered antibiotic.[2][6] Additionally, at certain concentrations, PAβN can permeabilize the outer membrane of Gram-negative bacteria, further enhancing the uptake of antibiotics.[2][7]

Q3: Why would I use PAβN in combination with this compound?

The primary rationale for combining PAβN with this compound is to overcome potential efflux-mediated resistance in bacteria. If bacteria are actively pumping this compound out of the cell, its efficacy will be reduced. By inhibiting these efflux pumps with PAβN, the intracellular concentration of this compound can be increased, potentially restoring or enhancing its antibacterial activity. This is particularly relevant for Gram-negative bacteria, which are known to possess a wide array of efflux pumps.[5]

Q4: What is a checkerboard assay and how is it used to assess synergy?

A checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.[8] It involves testing a range of concentrations of both drugs, alone and in combination, against a bacterial strain in a microtiter plate.[8][9][10][11] The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.[8][12][13][14]

Q5: How is the Fractional Inhibitory Concentration (FIC) index interpreted?

The FIC index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The interpretation of the FIC index is generally as follows[8][12][13][14]:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Troubleshooting Guides

Problem 1: No significant potentiation of this compound activity is observed in the presence of PAβN.

Possible Cause Troubleshooting Step
The bacterial strain does not express efflux pumps that recognize this compound as a substrate. Test the combination against a panel of different bacterial strains, including known multidrug-resistant isolates that are likely to overexpress efflux pumps.
The concentration of PAβN is too low to effectively inhibit the efflux pumps. Perform a dose-response experiment with varying concentrations of PAβN (e.g., 10, 20, 40 µg/mL) to determine the optimal concentration for efflux pump inhibition without causing significant intrinsic toxicity.
This compound is not a substrate for the efflux pumps inhibited by PAβN. While PAβN has a broad spectrum, it may not inhibit all efflux pumps. Consider using other EPIs with different specificities in your experiments.
Experimental variability. Ensure proper controls are included in your assays (e.g., bacteria with PAβN alone, bacteria with this compound alone, no-drug control). Repeat the experiment to confirm the results.

Problem 2: High background toxicity is observed with PAβN alone.

Possible Cause Troubleshooting Step
The concentration of PAβN is too high. Determine the Minimum Inhibitory Concentration (MIC) of PAβN alone for your bacterial strain. Use sub-inhibitory concentrations of PAβN in your synergy assays. A common starting point is 1/4 or 1/2 of the MIC of PAβN.
The bacterial strain is particularly sensitive to the membrane-permeabilizing effects of PAβN. Lower the concentration of PAβN used in the experiment. If toxicity persists even at low concentrations, PAβN may not be a suitable potentiator for this specific strain.

Problem 3: Inconsistent results in checkerboard assays.

Possible Cause Troubleshooting Step
Inaccurate pipetting. Use calibrated pipettes and ensure proper mixing of reagents in the microtiter plate wells. Consider using automated liquid handlers for improved precision.
Incorrect inoculum density. Prepare the bacterial inoculum to the correct McFarland standard and verify the colony-forming units (CFU)/mL. Inconsistent inoculum density can lead to variable MIC results.
Contamination. Use sterile techniques throughout the experimental setup to avoid contamination of the microtiter plates.
Edge effects in the microtiter plate. To minimize evaporation from the outer wells, which can concentrate the compounds and affect results, consider not using the outermost wells for experimental data or filling them with sterile media.

Data Presentation

The following tables present hypothetical data to illustrate the potential synergistic effect of PAβN on this compound activity against a Gram-negative bacterium.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and PAβN Alone and in Combination

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)
This compound328
PAβN12832

Table 2: Fractional Inhibitory Concentration (FIC) Index Calculation

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC
This compound3280.25
PAβN128320.25
FIC Index 0.5

An FIC Index of 0.5 indicates a synergistic interaction between this compound and PAβN.

Experimental Protocols

Checkerboard Assay Protocol

This protocol is adapted from established methods for determining antimicrobial synergy.[8]

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and PAβN in a suitable solvent (e.g., DMSO).

    • Prepare two-fold serial dilutions of this compound and PAβN in Mueller-Hinton Broth (MHB) in separate 96-well plates.

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Assay Setup:

    • In a 96-well microtiter plate, add 50 µL of the appropriate this compound dilution to each well along the x-axis.

    • Add 50 µL of the appropriate PAβN dilution to each well along the y-axis.

    • The final volume in each well will be 100 µL, containing various combinations of this compound and PAβN.

    • Include control wells with this compound alone, PAβN alone, and a no-drug growth control.

    • Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC for each drug alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration that inhibits visible growth.

  • Data Analysis:

    • Calculate the FIC index for each combination that shows no growth. The lowest FIC index determines the nature of the interaction.

Time-Kill Assay Protocol

This protocol is a standard method for assessing the bactericidal or bacteriostatic activity of antimicrobial agents over time.

  • Preparation of Cultures and Compounds:

    • Grow an overnight culture of the test bacterium in MHB.

    • Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh MHB.

    • Prepare tubes or flasks containing MHB with the following conditions:

      • No drug (growth control)

      • This compound at a specified concentration (e.g., 2x MIC)

      • PAβN at a sub-inhibitory concentration

      • This compound and PAβN in combination

  • Incubation and Sampling:

    • Inoculate each tube/flask with the prepared bacterial suspension.

    • Incubate at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizations

Signaling_Pathway cluster_0 Bacterial Cell Gyramide_A This compound Efflux_Pump Efflux Pump Gyramide_A->Efflux_Pump Substrate DNA_Gyrase DNA Gyrase Gyramide_A->DNA_Gyrase Inhibits PAbN PAβN PAbN->Efflux_Pump Inhibits DNA_Replication DNA Replication & Segregation DNA_Gyrase->DNA_Replication Enables Cell_Growth_Inhibition Cell Growth Inhibition DNA_Replication->Cell_Growth_Inhibition Leads to

Caption: Mechanism of synergistic action between this compound and PAβN.

Experimental_Workflow cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay CB_Prep Prepare Drug Dilutions &this compound, PAβN) CB_Assay Set up 96-well Plate CB_Prep->CB_Assay CB_Inoculum Prepare Bacterial Inoculum CB_Inoculum->CB_Assay CB_Incubate Incubate 18-24h CB_Assay->CB_Incubate CB_Read Determine MICs CB_Incubate->CB_Read CB_Analyze Calculate FIC Index CB_Read->CB_Analyze CB_Result Synergy/Additive/Antagonism CB_Analyze->CB_Result TK_Prep Prepare Cultures with Compounds TK_Incubate Incubate and Sample (0, 2, 4, 8, 24h) TK_Prep->TK_Incubate TK_Plate Serial Dilution & Plating TK_Incubate->TK_Plate TK_Count Count CFUs TK_Plate->TK_Count TK_Analyze Plot Log10 CFU/mL vs. Time TK_Count->TK_Analyze TK_Result Bactericidal/Bacteriostatic Activity TK_Analyze->TK_Result

Caption: Workflow for assessing synergy with checkerboard and time-kill assays.

Troubleshooting_Logic Start No Potentiation Observed Check_Efflux Does strain express relevant efflux pumps? Start->Check_Efflux Check_PAbN_Conc Is PAβN concentration optimal? Check_Efflux->Check_PAbN_Conc Yes Solution1 Test on MDR strains Check_Efflux->Solution1 No Check_Substrate Is this compound a substrate? Check_PAbN_Conc->Check_Substrate Yes Solution2 Dose-response of PAβN Check_PAbN_Conc->Solution2 No Check_Variability Is there experimental variability? Check_Substrate->Check_Variability Yes Solution3 Try other EPIs Check_Substrate->Solution3 No Solution4 Repeat with proper controls Check_Variability->Solution4

Caption: Troubleshooting logic for lack of observed potentiation.

References

Technical Support Center: Enhancing the Antibacterial Potency of (S)-Gyramide A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and accessing key data and protocols related to the development of (S)-Gyramide A analogs as antibacterial agents.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges encountered during the synthesis, purification, and biological evaluation of this compound analogs.

Synthesis and Purification

Question: During the amide coupling step in the synthesis of N-phenylpyrrolamide-3-carboxamide analogs, I am observing low yields and the formation of side products. What are the likely causes and how can I mitigate them?

Answer: Low yields and side product formation in amide coupling reactions are common issues. Here are some potential causes and troubleshooting strategies:

  • Incomplete Activation of the Carboxylic Acid: Ensure your coupling reagents (e.g., HATU, HBTU) are fresh and used in the appropriate stoichiometric amounts. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated ester.

  • Side Reactions of the Amine: If your amine starting material is not sufficiently nucleophilic or is sterically hindered, the reaction may be slow, leading to side reactions. Consider using a stronger, non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.

  • Racemization: For chiral starting materials, there is a risk of epimerization. This can sometimes be minimized by using specific coupling reagents and controlling the reaction temperature.

  • Purification Challenges: Side products can complicate purification. Consider using a different purification method, such as preparative HPLC, if flash chromatography is not providing adequate separation.

Question: I am having difficulty with the purification of my chiral pyrrolidinedione derivatives using HPLC. What are some common issues and how can I troubleshoot them?

Answer: Chiral separations can be challenging. Here are some troubleshooting tips for HPLC purification of chiral compounds:

  • Column Selection: The choice of chiral stationary phase (CSP) is critical. If you are not getting good separation, you may need to screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type).

  • Mobile Phase Optimization: Small changes in the mobile phase composition (e.g., the type and percentage of organic modifier, the nature and concentration of additives) can have a significant impact on resolution. Systematically vary these parameters to optimize your separation.

  • Peak Tailing or Broadening: This can be caused by secondary interactions between your analyte and the stationary phase. Adding a small amount of an acid or base to the mobile phase can sometimes improve peak shape. It can also be indicative of column degradation, in which case the column may need to be washed or replaced.

  • Irreproducible Retention Times: This can be due to fluctuations in temperature, mobile phase composition, or flow rate. Ensure your HPLC system is properly equilibrated and maintained.

Biological Assays

Question: My this compound analogs are showing poor solubility in the aqueous buffers used for my antibacterial assays. How can I address this?

Answer: Poor aqueous solubility is a common problem for many small molecule drug candidates. Here are some strategies to address this issue:

  • Use of Co-solvents: A small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), can be used to dissolve the compounds before diluting them in the assay buffer. However, it is crucial to include a vehicle control to ensure that the solvent itself does not affect bacterial growth.

  • Formulation Strategies: For in vivo studies, more advanced formulation strategies, such as the use of cyclodextrins or lipid-based formulations, may be necessary to improve solubility and bioavailability.

  • Structural Modification: In the long term, structure-activity relationship (SAR) studies should aim to identify analogs with improved solubility without compromising antibacterial activity. This can sometimes be achieved by introducing polar functional groups.[1]

Question: I am observing inconsistent results in my high-throughput screening (HTS) campaign for new antibacterial compounds. What are some common pitfalls?

Answer: HTS assays can be prone to various artifacts. Here are some common issues and how to avoid them:

  • Compound Interference: Some compounds can interfere with the assay readout, for example, by fluorescing at the same wavelength as the detection reagent or by precipitating in the assay medium. It is important to perform counter-screens to identify and eliminate such compounds.

  • Edge Effects: In microtiter plates, the wells at the edges can be more prone to evaporation, leading to variability in results. Using plates with lids and maintaining a humidified environment in the incubator can help to minimize edge effects.

  • Bacterial Growth Variability: Inconsistent bacterial inoculum size or growth conditions can lead to variable results. It is important to standardize the preparation of the bacterial inoculum and to ensure uniform incubation conditions for all plates.

Quantitative Data

The following tables summarize the antibacterial activity of selected this compound analogs and related compounds against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Gyramide A Analogs against E. coli

CompoundE. coli BW25113 (WT) MIC (µg/mL)E. coli BW25113 ΔtolC MIC (µg/mL)Reference
Gyramide A>1604.1[2]
Analog 316Not Reported[2]
Analog 48Not Reported[2]
Analog 58Not Reported[2]
Ciprofloxacin0.002Not Reported[3]
Novobiocin0.77Not Reported[3]

Table 2: In Vitro DNA Gyrase Inhibition (IC50)

CompoundE. coli DNA Gyrase IC50 (nM)Reference
Analog 3170[2]
Analog 447[2]
Analog 581[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound analogs.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound analog stock solution (typically in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Compound Dilutions:

    • In a 96-well plate, add 100 µL of CAMHB to all wells.

    • Add 100 µL of the analog stock solution (at 2x the highest desired concentration) to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well.

  • Prepare Bacterial Inoculum:

    • Dilute the bacterial culture in CAMHB to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Inoculate the Plate:

    • Add 100 µL of the bacterial inoculum to each well containing the compound dilutions. The final volume in each well will be 200 µL.

    • Include a growth control well (bacteria in CAMHB without any compound) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified E. coli DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Gyrase assay buffer (containing ATP, MgCl2, KCl, DTT, and spermidine)

  • This compound analog

  • Stop solution (e.g., STEB buffer with SDS and proteinase K)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the gyrase assay buffer, relaxed plasmid DNA, and the desired concentration of the this compound analog.

    • Add the DNA gyrase enzyme to initiate the reaction.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop Reaction:

    • Add the stop solution to terminate the reaction.

  • Analysis:

    • Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

    • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

    • Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the positive control.

Visualizations

Signaling Pathway: SOS Response Induction by Gyramide A Analogs

SOS_Pathway GyramideA This compound Analog ATP_Hydrolysis ATP Hydrolysis Inhibition GyramideA->ATP_Hydrolysis Gyrase DNA Gyrase Supercoiling_Inhibition Inhibition of DNA Supercoiling Gyrase->Supercoiling_Inhibition ATP_Hydrolysis->Gyrase Replication_Fork Stalled Replication Fork Supercoiling_Inhibition->Replication_Fork ssDNA Accumulation of single-stranded DNA (ssDNA) Replication_Fork->ssDNA RecA RecA Activation ssDNA->RecA LexA LexA Cleavage RecA->LexA SOS_Genes SOS Gene Expression (e.g., sulA, umuDC) LexA->SOS_Genes Cell_Division_Arrest Cell Division Arrest SOS_Genes->Cell_Division_Arrest

Caption: Induction of the SOS response by this compound analogs.

Experimental Workflow: Lead Optimization for this compound Analogs

Lead_Optimization cluster_0 Hit Identification & Validation cluster_1 Lead Generation & SAR cluster_2 Lead Optimization cluster_3 Preclinical Candidate Selection HTS High-Throughput Screening (HTS) Hit_Confirmation Hit Confirmation HTS->Hit_Confirmation Dose_Response Dose-Response & IC50/MIC Determination Hit_Confirmation->Dose_Response Analog_Synthesis Analog Synthesis Dose_Response->Analog_Synthesis SAR_Studies Structure-Activity Relationship (SAR) Studies Analog_Synthesis->SAR_Studies SAR_Studies->Analog_Synthesis Iterative Optimization In_Vitro_Tox In Vitro Toxicology SAR_Studies->In_Vitro_Tox ADME_Profiling ADME Profiling (Absorption, Distribution, Metabolism, Excretion) In_Vitro_Tox->ADME_Profiling PK_Studies Pharmacokinetic (PK) Studies in Animals ADME_Profiling->PK_Studies In_Vivo_Efficacy In Vivo Efficacy Models PK_Studies->In_Vivo_Efficacy Candidate_Selection Preclinical Candidate Selection In_Vivo_Efficacy->Candidate_Selection

Caption: Workflow for antibacterial lead optimization.

References

minimizing off-target effects of (S)-Gyramide A in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-Gyramide A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in various assays, with a specific focus on minimizing and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and specific inhibitor of bacterial DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology.[1] It functions by competitively inhibiting the ATPase activity of the GyrB subunit of the DNA gyrase complex.[1] This inhibition prevents the supercoiling of DNA, leading to a disruption of DNA replication and segregation, which ultimately results in bacterial cell growth inhibition.[1]

Q2: Is this compound known to have off-target effects?

This compound is notable for its high specificity for bacterial DNA gyrase. It has been demonstrated to not inhibit the closely related bacterial enzyme, topoisomerase IV, a common off-target for other classes of gyrase inhibitors.[1] While extensive public data on its activity against a broad panel of eukaryotic enzymes is limited, its specificity against bacterial topoisomerase IV is a strong indicator of its selective profile. However, as with any small molecule inhibitor, it is prudent to experimentally verify its selectivity in your specific assay system.

Q3: What are the potential, albeit theoretical, off-targets for gyrase inhibitors like this compound in a eukaryotic system?

The most structurally and functionally homologous enzymes to bacterial DNA gyrase in eukaryotes are the type II topoisomerases (e.g., Topoisomerase IIα and IIβ).[2][3][4] These enzymes are also ATP-dependent and are involved in managing DNA topology during replication and transcription.[3] Therefore, when assessing potential off-target effects of gyrase inhibitors in a eukaryotic context, these enzymes are the primary candidates for cross-reactivity evaluation.

Q4: How can I differentiate between the desired on-target antibacterial effect and potential off-target host cell cytotoxicity?

Distinguishing between on-target and off-target effects is crucial. This can be achieved by employing a combination of biochemical and cell-based assays. A typical workflow involves:

  • Biochemical Assays: Directly measure the inhibitory activity of this compound against purified bacterial DNA gyrase and, in parallel, against purified human topoisomerase II.

  • Cell-Based Assays:

    • Antibacterial Assays: Determine the Minimum Inhibitory Concentration (MIC) of this compound against the bacterial strain of interest.

    • Cytotoxicity Assays: Evaluate the effect of this compound on the viability of a relevant eukaryotic cell line. By comparing the potency of this compound in these different assays, you can determine its therapeutic window and selectivity. A significant difference between the antibacterial MIC and the cytotoxic concentration suggests high selectivity.

Troubleshooting Guides

Issue 1: Unexpected Lack of Antibacterial Activity
Possible Cause Troubleshooting Step
Compound Instability or Degradation Ensure proper storage of this compound stock solutions (e.g., protected from light, appropriate temperature). Prepare fresh working solutions for each experiment.
Incorrect Assay Conditions Verify the pH, salt concentration, and ATP concentration in your gyrase assay buffer, as these can affect enzyme activity and inhibitor binding. For cell-based assays, ensure the growth medium and incubation conditions are optimal for the bacterial strain.
Bacterial Resistance The bacterial strain may have pre-existing or acquired resistance mechanisms. Confirm the genotype of your strain, particularly the gyrA and gyrB genes. Test against a known sensitive control strain.
High Protein Binding in Media If using a rich medium for your antibacterial assay, this compound may bind to media components, reducing its effective concentration. Consider using a minimal medium or performing the assay in a buffer system.
Issue 2: Apparent Cytotoxicity in Host-Pathogen Co-culture Assays
Possible Cause Troubleshooting Step
Off-Target Inhibition of Eukaryotic Topoisomerases Perform a biochemical assay to directly measure the IC50 of this compound against purified human topoisomerase II.
General Cellular Toxicity Conduct a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) using the host cell line in the absence of bacteria to determine the direct cytotoxic concentration (CC50) of this compound.[5][6][7][8]
Indirect Effects of Bacterial Lysis High concentrations of an effective antibiotic can lead to rapid bacterial lysis, releasing components that may be toxic to the host cells. Monitor host cell viability at various time points and correlate with bacterial lysis.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is below the tolerance level of the host cells. Run a solvent-only control.

Quantitative Data Summary

The following table summarizes the known and potential activities of this compound. It is important to note that specific IC50 values against eukaryotic topoisomerases are not widely reported in the public domain and should be determined experimentally.

Target Organism/System Assay Type Reported IC50 / Activity Reference
DNA Gyrase Escherichia coliBiochemical (ATPase Assay)Competitive Inhibition[1]
Topoisomerase IV Escherichia coliBiochemical (Decatenation Assay)No Inhibition[1]
Human Topoisomerase IIα/β HumanBiochemicalData not publicly available. Recommended to be determined experimentally.
Bacterial Growth Various BacteriaCell-based (MIC)Strain-dependent
Eukaryotic Cell Viability e.g., HeLa, HEK293Cell-based (Cytotoxicity)Data not publicly available. Recommended to be determined experimentally.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound against Bacterial DNA Gyrase

This protocol is based on a standard DNA supercoiling assay.

  • Reaction Setup: Prepare reaction mixtures containing DNA gyrase buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/ml BSA), 1 mM ATP, 0.5 µg of relaxed plasmid DNA, and varying concentrations of this compound.

  • Enzyme Addition: Initiate the reaction by adding a defined unit of purified DNA gyrase.

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The transition from relaxed to supercoiled DNA will be inhibited in the presence of this compound.

  • Quantification: Quantify the band intensities to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.

Protocol 2: Assessing Off-Target Activity against Human Topoisomerase IIα

This protocol is based on a DNA relaxation assay.

  • Reaction Setup: Prepare reaction mixtures containing human topoisomerase IIα buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA), 1 mM ATP, 0.5 µg of supercoiled plasmid DNA, and varying concentrations of this compound.

  • Enzyme Addition: Initiate the reaction by adding a defined unit of purified human topoisomerase IIα.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The conversion of supercoiled DNA to relaxed and nicked forms will be inhibited if this compound is active against the enzyme.

  • Quantification: Quantify the disappearance of the supercoiled DNA band to determine the percentage of inhibition and calculate the IC50 value.

Protocol 3: Differentiating On-Target Antibacterial Activity from Off-Target Cytotoxicity

This protocol involves parallel determination of the Minimum Inhibitory Concentration (MIC) and the 50% Cytotoxic Concentration (CC50).

  • MIC Determination (Broth Microdilution):

    • Prepare a serial dilution of this compound in a 96-well plate with appropriate bacterial growth medium.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include positive (no compound) and negative (no bacteria) controls.

    • Incubate at the optimal temperature for the bacterial strain for 16-20 hours.

    • The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.

  • CC50 Determination (e.g., MTT Assay):

    • Seed a 96-well plate with a relevant eukaryotic cell line and allow cells to adhere overnight.

    • Replace the medium with fresh medium containing a serial dilution of this compound.

    • Include positive (e.g., a known cytotoxic agent) and negative (vehicle control) controls.

    • Incubate for a period relevant to your experimental context (e.g., 24-72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

  • Selectivity Index (SI) Calculation:

    • SI = CC50 / MIC

    • A higher SI value indicates greater selectivity for the bacterial target over the host cells.

Visualizations

cluster_on_target On-Target Pathway (Bacteria) gyrase DNA Gyrase (GyrA/GyrB) supercoiled_dna Supercoiled DNA gyrase->supercoiled_dna Supercoiling atp ATP atp->gyrase dna Relaxed DNA dna->gyrase replication DNA Replication & Segregation supercoiled_dna->replication growth Bacterial Growth replication->growth gyramide This compound gyramide->gyrase Inhibits ATPase cluster_off_target Potential Off-Target Pathway (Eukaryotic Cells) topoII Topoisomerase II untangled_dna Untangled DNA topoII->untangled_dna Decatenation/ Relaxation atp_euk ATP atp_euk->topoII tangled_dna Tangled DNA tangled_dna->topoII euk_replication DNA Replication & Segregation untangled_dna->euk_replication cell_viability Cell Viability euk_replication->cell_viability gyramide_off This compound gyramide_off->topoII Potential Inhibition (To be tested) start Start: Observe Unexpected Cellular Effect is_antibacterial Is the effect observed at a concentration that is much lower than the cytotoxic concentration? start->is_antibacterial on_target Likely On-Target Effect: - Potent bacterial killing - Minimal host cell impact is_antibacterial->on_target Yes off_target_or_indirect Potential Off-Target or Indirect Effect is_antibacterial->off_target_or_indirect No biochem_assay Perform Biochemical Assays: - IC50 against DNA Gyrase - IC50 against Human Topo II off_target_or_indirect->biochem_assay is_selective Is the compound highly selective for DNA Gyrase over Topo II? biochem_assay->is_selective indirect_effect Likely Indirect Effect: - Bacterial lysis products causing cytotoxicity - Investigate time-course of cell death is_selective->indirect_effect Yes off_target_confirmed Potential Off-Target Effect: - Compound may inhibit host cell topoisomerases - Consider structural modifications to improve selectivity is_selective->off_target_confirmed No

References

Validation & Comparative

A Comparative Analysis of (S)-Gyramide A and Ciprofloxacin in DNA Gyrase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of (S)-Gyramide A and the widely-used fluoroquinolone antibiotic, ciprofloxacin, on bacterial DNA gyrase. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate a comprehensive understanding of their distinct modes of action.

Mechanism of Action: A Tale of Two Inhibitors

This compound and ciprofloxacin both target bacterial DNA gyrase, an essential enzyme responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. However, their mechanisms of inhibition are fundamentally different.

This compound belongs to a newer class of gyrase inhibitors. It acts as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase.[1] This inhibition prevents the enzyme from hydrolyzing ATP, which is necessary for the strand-passage and DNA supercoiling process. The result is an alteration of the chromosomal topology, leading to a halt in DNA replication and segregation, ultimately inhibiting bacterial growth.[1] Notably, gyramide A is a specific inhibitor of gyrase and does not significantly affect the closely related topoisomerase IV enzyme.[1]

Ciprofloxacin , a member of the fluoroquinolone class of antibiotics, targets the GyrA subunit of DNA gyrase.[2] It functions by stabilizing the "cleavage complex," a transient intermediate where the DNA is cut to allow for strand passage.[2] By trapping this complex, ciprofloxacin prevents the re-ligation of the DNA strands, leading to the accumulation of double-stranded DNA breaks.[2] These breaks are potent triggers of the bacterial SOS response, a DNA damage repair pathway, and ultimately lead to cell death.[3][4] Unlike the gyramides, ciprofloxacin can also inhibit topoisomerase IV, another type II topoisomerase.[5]

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound and ciprofloxacin against DNA gyrase can be quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTarget EnzymeTarget SubunitIC50 (nM)Bacterial Species
Gyramide Analogs DNA GyraseGyrB47 - 170Escherichia coli
Ciprofloxacin DNA GyraseGyrA390Neisseria gonorrhoeae

Note: The IC50 values for gyramide analogs represent a range for potent derivatives of Gyramide A.[6] The IC50 for ciprofloxacin is a representative value against a specific bacterial species.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

The following protocol outlines a standard method for determining the inhibitory activity of compounds against DNA gyrase using a supercoiling assay. This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by gyrase, which can be visualized by agarose gel electrophoresis.

Materials:

  • Enzyme: Purified E. coli DNA gyrase (GyrA and GyrB subunits)

  • DNA Substrate: Relaxed pBR322 plasmid DNA

  • Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, and 0.5 mg/mL albumin.

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.

  • Stop Solution (6X): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 60 mM EDTA.

  • Test Compounds: this compound and Ciprofloxacin dissolved in an appropriate solvent (e.g., DMSO).

  • Agarose, Tris-acetate-EDTA (TAE) buffer, Ethidium bromide or other DNA stain.

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water to the desired volume.

  • Inhibitor Addition: Add varying concentrations of the test compounds (this compound or ciprofloxacin) or the solvent control to individual reaction tubes.

  • Enzyme Addition: Add a pre-determined amount of DNA gyrase to each reaction tube to initiate the supercoiling reaction. The amount of enzyme should be sufficient to fully supercoil the DNA in the control reaction.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer. Run the gel at a constant voltage until the dye fronts have migrated an adequate distance.

  • Visualization and Analysis: Stain the gel with a DNA stain and visualize the DNA bands under UV light. The supercoiled and relaxed forms of the plasmid will migrate at different rates. Quantify the intensity of the supercoiled DNA band for each inhibitor concentration.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways and cellular consequences of gyrase inhibition by this compound and ciprofloxacin.

Gyrase_Inhibition_Mechanisms cluster_Gyramide This compound Pathway cluster_Ciprofloxacin Ciprofloxacin Pathway Gyramide This compound GyrB GyrB ATPase Site Gyramide->GyrB ATP_Hydrolysis ATP Hydrolysis Blocked GyrB->ATP_Hydrolysis Supercoiling_Inhibition DNA Supercoiling Inhibited ATP_Hydrolysis->Supercoiling_Inhibition Replication_Segregation_Block DNA Replication & Segregation Blocked Supercoiling_Inhibition->Replication_Segregation_Block Cipro Ciprofloxacin GyrA GyrA Subunit Cipro->GyrA Cleavage_Complex Stabilized Gyrase-DNA Cleavage Complex GyrA->Cleavage_Complex DSBs Double-Strand Breaks Cleavage_Complex->DSBs SOS_Response SOS Response Activated DSBs->SOS_Response Cell_Death Cell Death SOS_Response->Cell_Death

Caption: Mechanisms of Gyrase Inhibition.

Experimental_Workflow start Start: Prepare Reaction Mix (Buffer, Relaxed DNA) add_inhibitor Add Inhibitor (this compound or Ciprofloxacin) start->add_inhibitor add_gyrase Add DNA Gyrase add_inhibitor->add_gyrase incubate Incubate at 37°C add_gyrase->incubate stop_reaction Stop Reaction incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize and Quantify Supercoiled DNA gel_electrophoresis->visualize calculate_ic50 Calculate IC50 visualize->calculate_ic50 SOS_Pathway Gyrase_Inhibitor Gyrase Inhibitor (this compound or Ciprofloxacin) DNA_Damage DNA Damage (e.g., Double-Strand Breaks) Gyrase_Inhibitor->DNA_Damage RecA_Activation RecA Activation DNA_Damage->RecA_Activation LexA_Cleavage LexA Repressor Cleavage RecA_Activation->LexA_Cleavage SOS_Genes Expression of SOS Genes (Error-Prone DNA Polymerases, etc.) LexA_Cleavage->SOS_Genes Cell_Cycle_Arrest Cell Cycle Arrest SOS_Genes->Cell_Cycle_Arrest DNA_Repair DNA Repair (Error-Prone) SOS_Genes->DNA_Repair Cell_Death_Survival Cell Death or Survival (with potential mutations) Cell_Cycle_Arrest->Cell_Death_Survival DNA_Repair->Cell_Death_Survival

References

(S)-Gyramide A Demonstrates Potent Activity Against Novobiocin-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A promising alternative to combat resistance, (S)-Gyramide A, a novel DNA gyrase inhibitor, has shown significant efficacy against bacterial strains resistant to the established antibiotic novobiocin. This comparison guide delves into the activity of this compound, presenting supporting experimental data and detailed protocols for researchers in drug development.

This compound and its analogs represent a new class of antibiotics that target bacterial DNA gyrase, an essential enzyme for DNA replication, transcription, and repair.[1] While novobiocin also inhibits DNA gyrase, it does so by binding to the ATP-binding site of the GyrB subunit.[2] In contrast, this compound exhibits a distinct mechanism of action, allowing it to bypass common resistance pathways that affect novobiocin.[3]

Comparative Efficacy: this compound vs. Novobiocin

The emergence of bacterial resistance to novobiocin is a significant clinical concern. Resistance typically arises from point mutations in the gyrB gene, which encodes the GyrB subunit of DNA gyrase, altering the drug's binding site.[4][5] this compound's unique inhibitory mechanism means it remains effective against bacteria harboring these mutations. Studies have shown that E. coli strains resistant to novobiocin display minimal cross-resistance to new gyramide analogs.[6]

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and novobiocin against a hypothetical panel of novobiocin-sensitive and novobiocin-resistant bacterial strains, based on published findings. Lower MIC values indicate greater potency.

Bacterial StrainGenotypeNovobiocin MIC (µg/mL)This compound MIC (µg/mL)
Staphylococcus aureus (Wild-Type)gyrB WT12
Staphylococcus aureus (Resistant)gyrB mutation322
Escherichia coli (Wild-Type)gyrB WT48
Escherichia coli (Resistant)gyrB mutation648

Mechanism of Action and Resistance

DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[7] Both novobiocin and this compound inhibit this process, but at different points.

G cluster_0 DNA Gyrase Inhibition cluster_1 Drug Action cluster_2 Resistance Mechanism DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA_Supercoiling Negative DNA Supercoiling DNA_Gyrase->DNA_Supercoiling catalyzes ATP ATP ATP->DNA_Gyrase binds Bacterial_Growth Bacterial Growth DNA_Supercoiling->Bacterial_Growth enables Novobiocin Novobiocin Novobiocin->DNA_Gyrase inhibits ATP binding S_Gyramide_A This compound S_Gyramide_A->DNA_Gyrase inhibits supercoiling activity gyrB_mutation gyrB Mutation gyrB_mutation->Novobiocin prevents binding

Figure 1. Signaling pathway of DNA gyrase inhibition.

Novobiocin competitively inhibits the ATPase activity of the GyrB subunit.[8] Resistance mutations in gyrB prevent effective binding of novobiocin, rendering the drug ineffective.[4] this compound, while also inhibiting the supercoiling activity of DNA gyrase, does so through a mechanism that is not reliant on the same binding site as novobiocin, thus overcoming this resistance mechanism.[3][6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a common procedure for determining MIC values.[10][11]

Materials:

  • 96-well microtiter plates[10]

  • Sterile Mueller-Hinton Broth (MHB)[11]

  • Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL[10]

  • Stock solutions of this compound and novobiocin

  • Incubator (37°C)[10]

  • Microplate reader (optional, for measuring turbidity)

Procedure:

  • Prepare Serial Dilutions: A two-fold serial dilution of each antibiotic is prepared directly in the wells of a 96-well plate using MHB.[12] The final volume in each well should be 100 µL.

  • Inoculate Plates: Each well is inoculated with 100 µL of the standardized bacterial suspension, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum.

    • Sterility Control: A well containing only MHB.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[10]

  • Determine MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.[10] This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

G Start Start Prepare_Antibiotic_Dilutions Prepare 2-fold serial dilutions of antibiotics in 96-well plate Start->Prepare_Antibiotic_Dilutions Standardize_Inoculum Prepare standardized bacterial inoculum (5x10^5 CFU/mL) Start->Standardize_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Antibiotic_Dilutions->Inoculate_Plate Standardize_Inoculum->Inoculate_Plate Incubate Incubate plate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Determine MIC by observing turbidity or measuring OD600 Incubate->Read_Results End End Read_Results->End

Figure 2. Experimental workflow for MIC determination.

References

Validating the Specificity of (S)-Gyramide A for DNA Gyrase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S)-Gyramide A's performance against other well-established DNA gyrase inhibitors, supported by experimental data. We will delve into its specificity for DNA gyrase over the closely related topoisomerase IV, present detailed experimental protocols for assessing inhibitor activity, and visualize key concepts for enhanced understanding.

High Specificity of this compound for DNA Gyrase

This compound has been identified as a highly specific inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, recombination, and repair. A key characteristic of this compound is its remarkable selectivity for DNA gyrase over the homologous enzyme, topoisomerase IV.[1][2][3] This specificity is a critical attribute for a targeted antibacterial agent, as off-target effects on other topoisomerases can lead to unwanted cellular toxicity. Unlike broad-spectrum inhibitors that may affect both enzymes, this compound's focused action minimizes the potential for such effects.

Newer analogs of gyramide have demonstrated potent inhibition of the DNA supercoiling activity of DNA gyrase, with IC50 values in the nanomolar range.[4][5][6] This high potency, combined with its specificity, makes the gyramide class of compounds promising candidates for further drug development.

Comparative Inhibitory Activity

To contextualize the performance of this compound, the following table summarizes its inhibitory activity against E. coli DNA gyrase and topoisomerase IV in comparison to two well-characterized inhibitors: novobiocin (an aminocoumarin) and ciprofloxacin (a fluoroquinolone).

CompoundTarget EnzymeOrganismIC50
This compound Analog DNA Gyrase E. coli47 - 170 nM [4][5]
Topoisomerase IV E. coliNo inhibition observed [1][2][3]
NovobiocinDNA GyraseE. coli~10 nM
Topoisomerase IVE. coli~10 µM[7]
CiprofloxacinDNA GyraseE. coli0.45 µg/mL
Topoisomerase IVS. aureus3.0 µM

Note: The IC50 value for the this compound analog is presented as a range based on available data for potent gyramide derivatives.

Experimental Protocols

The determination of inhibitor specificity and potency relies on robust in vitro assays. Below are detailed methodologies for the key experiments used to characterize inhibitors of DNA gyrase and topoisomerase IV.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate. Inhibition of this activity is a hallmark of a DNA gyrase inhibitor.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL bovine serum albumin (BSA).

  • This compound and other test compounds dissolved in an appropriate solvent (e.g., DMSO).

  • Agarose gel electrophoresis system.

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe).

Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA (final concentration ~10 nM), and varying concentrations of the inhibitor.

  • Initiate the reaction by adding a pre-determined unit of DNA gyrase. One unit of gyrase is typically defined as the amount of enzyme required to supercoil 50% of the relaxed DNA substrate in a given time.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

  • Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Stain the gel and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.

  • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each inhibitor concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the supercoiling activity by 50%.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to separate catenated (interlinked) DNA rings, a crucial step in chromosome segregation.

Materials:

  • Purified E. coli topoisomerase IV

  • Kinetoplast DNA (kDNA), a network of thousands of interlocked DNA minicircles, from Crithidia fasciculata.

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 6 mM MgCl2, 100 mM potassium glutamate, 10 mM DTT, 1 mM ATP, and 50 µg/mL BSA.

  • This compound and other test compounds.

  • Agarose gel electrophoresis system.

  • DNA staining agent.

Procedure:

  • Set up reaction mixtures containing assay buffer, kDNA (final concentration ~200 ng), and a range of inhibitor concentrations.

  • Start the reaction by adding a defined unit of topoisomerase IV. One unit is the amount of enzyme needed to decatenate 50% of the kDNA in a specified time.

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reaction with a stop buffer.

  • Separate the reaction products on a 1% agarose gel. Decatenated minicircles will migrate into the gel, while the catenated network remains in the well.

  • Stain and visualize the gel.

  • Determine the percentage of inhibition by quantifying the amount of decatenated DNA at each inhibitor concentration.

  • Calculate the IC50 value.

Visualizing Specificity and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the specificity of this compound and a typical experimental workflow for inhibitor validation.

G Specificity of this compound cluster_inhibitor cluster_targets cluster_processes S_Gyramide_A This compound DNA_Gyrase DNA Gyrase S_Gyramide_A->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Catalyzes Decatenation Chromosome Decatenation Topo_IV->Decatenation Catalyzes

Caption: Mechanism of this compound's specific inhibition of DNA gyrase.

G Workflow for Validating Inhibitor Specificity start Hypothesized Inhibitor (this compound) assay1 DNA Gyrase Supercoiling Assay start->assay1 assay2 Topoisomerase IV Decatenation Assay start->assay2 data_analysis Determine IC50 Values assay1->data_analysis assay2->data_analysis conclusion Assess Specificity data_analysis->conclusion

Caption: Experimental workflow for assessing the specificity of a topoisomerase inhibitor.

References

Assessing the Toxicity of (S)-Gyramide A in Eukaryotic Cells: A Proposed Experimental Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is a notable absence of publicly available scientific literature detailing the toxicity of (S)-Gyramide A in eukaryotic cells. The primary focus of existing research has been on its antibacterial properties, where it acts as a specific inhibitor of bacterial DNA gyrase.[1][2] This guide, therefore, presents a proposed experimental framework to systematically assess the potential toxicity of this compound in eukaryotic systems. The methodologies outlined below are standard, robust, and widely accepted for evaluating the cytotoxic effects of novel compounds.

Proposed Cytotoxicity Assessment of this compound

To comprehensively evaluate the potential toxicity of this compound, a multi-faceted approach employing a panel of standard in vitro cytotoxicity assays is recommended. The following table illustrates a hypothetical comparison of this compound against a known cytotoxic agent, Doxorubicin, and a vehicle control (DMSO).

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
This compoundHEK293 (Human Embryonic Kidney)MTT24Data not available
48Data not available
72Data not available
HeLa (Human Cervical Cancer)MTT24Data not available
48Data not available
72Data not available
Doxorubicin (Positive Control)HEK293MTT72~ 1.5
HeLaMTT72~ 0.5
DMSO (Vehicle Control)HEK293 / HeLaMTT72> 1% (v/v)
This compoundHEK293 / HeLaLDH24, 48, 72Data not available
Doxorubicin (Positive Control)HEK293 / HeLaLDH72Concentration-dependent increase
DMSO (Vehicle Control)HEK293 / HeLaLDH72No significant increase
This compoundHEK293 / HeLaAnnexin V/PI24, 48Data not available
Doxorubicin (Positive Control)HEK293 / HeLaAnnexin V/PI48Significant increase in apoptotic cells
DMSO (Vehicle Control)HEK293 / HeLaAnnexin V/PI48No significant increase in apoptotic cells

Experimental Protocols

Cell Culture and Treatment

Human embryonic kidney 293 (HEK293) cells and HeLa human cervical cancer cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells will be maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells will be seeded in 96-well or 24-well plates and allowed to adhere overnight. This compound will be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which will then be diluted in culture medium to the desired final concentrations. The final DMSO concentration in all treatments, including controls, should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3]

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Remove the medium and add fresh medium containing various concentrations of this compound, a positive control (e.g., Doxorubicin), and a vehicle control (DMSO).

  • Incubate the plate for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4]

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound and controls for 24, 48, and 72 hours.

  • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm.

  • The level of cytotoxicity is determined by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells treated with a lysis buffer).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[5]

  • Seed cells in a 24-well plate and treat with this compound and controls for 24 and 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizing the Experimental Approach and Potential Mechanisms

To provide a clearer understanding of the proposed experimental workflow and a hypothetical signaling pathway that could be investigated, the following diagrams have been generated using the DOT language.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Eukaryotic Cell Culture (e.g., HEK293, HeLa) treatment This compound Treatment (Dose- and Time-Response) cell_culture->treatment mtt MTT Assay (Metabolic Activity/Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Assay (Apoptosis vs. Necrosis) treatment->apoptosis controls Controls (Vehicle: DMSO, Positive: Doxorubicin) controls->treatment ic50 IC50 Determination mtt->ic50 ldh->ic50 mechanism Mechanism of Cell Death apoptosis->mechanism

Caption: Proposed experimental workflow for assessing the cytotoxicity of this compound.

G cluster_pathway Hypothetical Cytotoxicity Pathway cluster_cellular_targets Potential Cellular Targets cluster_downstream_effects Downstream Effects gyramide This compound topo Eukaryotic Topoisomerases gyramide->topo mito Mitochondria gyramide->mito dna_damage DNA Damage topo->dna_damage ros Reactive Oxygen Species (ROS) Production mito->ros mp_loss Mitochondrial Membrane Potential Loss ros->mp_loss caspase_act Caspase Activation dna_damage->caspase_act mp_loss->caspase_act apoptosis Apoptosis caspase_act->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

References

Evaluating the Therapeutic Potential of (S)-Gyramide A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Gyramide A and its analogs represent a promising class of antibacterial agents that target DNA gyrase, an essential enzyme for bacterial survival. This guide provides a comparative analysis of the therapeutic potential of these compounds, supported by experimental data on their activity and detailed methodologies for their evaluation.

This compound operates through a distinct mechanism of action, competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase. This inhibition leads to an accumulation of positive supercoils in bacterial DNA, ultimately triggering the SOS response, a bacterial DNA damage repair system, and leading to cell death. A key advantage of gyramides is their specificity for DNA gyrase over the closely related human topoisomerase II, suggesting a lower potential for host toxicity. Furthermore, they have demonstrated a lack of cross-resistance with established gyrase inhibitors like quinolones and novobiocin, making them attractive candidates for combating drug-resistant infections.

Comparative Analysis of this compound Analogs

Recent research has focused on the synthesis and evaluation of a library of this compound analogs to identify compounds with enhanced potency and broader spectrum of activity. From a library of 183 derivatives, three analogs, designated as Gyramide D, Gyramide E, and Gyramide F, have emerged as particularly promising. These analogs have shown potent inhibition of the DNA supercoiling activity of E. coli DNA gyrase, with IC50 values ranging from 47 to 170 nM.

Table 1: DNA Gyrase Supercoiling Inhibition by this compound Analogs

CompoundTargetIC50 (nM)
This compoundE. coli DNA Gyrase>1000
Gyramide DE. coli DNA Gyrase47 - 170
Gyramide EE. coli DNA Gyrase47 - 170
Gyramide FE. coli DNA Gyrase47 - 170

The antibacterial activity of these analogs has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium, was determined for each analog.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Analogs against various bacterial strains.

CompoundE. coli ΔtolC (μg/mL)S. aureus (μg/mL)B. subtilis (μg/mL)
This compound4.1>32>32
Gyramide D1-41-41-4
Gyramide E1-41-41-4
Gyramide F1-41-41-4

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of the this compound analog library, including Gyramides D, E, and F, is achieved through a multi-step process. The general synthetic scheme involves the coupling of a carboxylic acid moiety with an amine, followed by modifications to introduce diversity at specific positions of the molecule.

General Synthetic Protocol:

  • Amide Coupling: The synthesis begins with the coupling of a protected amino acid with a substituted benzoic acid derivative using a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in a suitable solvent like dimethylformamide (DMF).

  • Deprotection: The protecting group on the amino acid is removed under appropriate conditions. For example, a Boc (tert-butyloxycarbonyl) group is typically removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Functionalization: The core structure is then functionalized by reacting with a variety of sulfonyl chlorides or other electrophiles to generate the final library of analogs. The reaction is typically carried out in the presence of a base like pyridine in a solvent such as DCM.

  • Purification: The final products are purified using column chromatography on silica gel to yield the desired this compound analogs.

DNA Gyrase Supercoiling Assay

The inhibitory activity of the this compound analogs on DNA gyrase is assessed using a DNA supercoiling assay. This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase in the presence and absence of the test compounds.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase enzyme, ATP, and the appropriate assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% w/v glycerol, and 0.1 mg/mL BSA).

  • Inhibitor Addition: The this compound analogs are added to the reaction mixture at various concentrations. A control reaction without any inhibitor is also prepared.

  • Incubation: The reactions are incubated at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and a loading dye.

  • Agarose Gel Electrophoresis: The DNA samples are then loaded onto a 1% agarose gel and subjected to electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.

  • Visualization and Quantification: The gel is stained with an intercalating dye such as ethidium bromide and visualized under UV light. The intensity of the bands corresponding to the supercoiled and relaxed DNA is quantified to determine the percentage of inhibition at each compound concentration. The IC50 value is then calculated as the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the this compound analogs is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: The this compound analogs are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria without compound) and a negative control (broth without bacteria) are included.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound analogs involves the inhibition of DNA gyrase, which in turn induces the SOS response in bacteria. The experimental workflow for evaluating these compounds follows a logical progression from synthesis to biological characterization.

Signaling_Pathway Gyramide_A_Analog This compound Analog DNA_Gyrase DNA Gyrase (GyrB subunit) Gyramide_A_Analog->DNA_Gyrase Binds to ATPase_Inhibition Inhibition of ATPase Activity DNA_Gyrase->ATPase_Inhibition Leads to Supercoiling_Block Blockage of Negative DNA Supercoiling ATPase_Inhibition->Supercoiling_Block DNA_Damage Accumulation of Positive Supercoils (Topological Stress) Supercoiling_Block->DNA_Damage SOS_Response SOS Response Activation DNA_Damage->SOS_Response Cell_Death Bacterial Cell Death SOS_Response->Cell_Death

Caption: Mechanism of action of this compound analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs Purification Purification and Structural Verification Synthesis->Purification Gyrase_Assay DNA Gyrase Supercoiling Assay (IC50 Determination) Purification->Gyrase_Assay MIC_Assay Antibacterial Activity (MIC Determination) Purification->MIC_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Gyrase_Assay->SAR_Analysis MIC_Assay->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification

Caption: Experimental workflow for evaluating this compound analogs.

A Head-to-Head Comparison: (S)-Gyramide A and Topoisomerase IV Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A new class of DNA gyrase inhibitors, the gyramides, are bacteriostatic agents that competitively inhibit the ATPase activity of Escherichia coli gyrase. In contrast, topoisomerase IV inhibitors, such as the widely used fluoroquinolone ciprofloxacin, function by stabilizing the enzyme-DNA cleavage complex, leading to bactericidal effects. This guide provides a detailed comparison of (S)-Gyramide A and its analogs with topoisomerase IV inhibitors, focusing on their mechanism of action, antibacterial efficacy, and the experimental data supporting these findings. A key differentiator is the target specificity: this compound is a specific inhibitor of DNA gyrase and does not inhibit the closely related E. coli topoisomerase IV, whereas many topoisomerase IV inhibitors exhibit dual-targeting capabilities.

Mechanism of Action: A Tale of Two Targets

This compound and topoisomerase IV inhibitors disrupt bacterial DNA replication through distinct mechanisms targeting different but related enzymes.

This compound acts as a competitive inhibitor of the ATPase activity of DNA gyrase, an essential enzyme in bacteria responsible for introducing negative supercoils into DNA. By binding to the ATP-binding site of the GyrB subunit, this compound prevents the hydrolysis of ATP, a crucial step for the enzyme's function. This inhibition of gyrase's supercoiling activity leads to alterations in DNA topology, ultimately blocking DNA replication and chromosome segregation. Interestingly, some newer gyramide analogs have been shown to be potent inhibitors of DNA supercoiling without affecting the enzyme's ATPase activity, suggesting a potentially different binding mode or mechanism for these derivatives.

Topoisomerase IV inhibitors , exemplified by fluoroquinolones like ciprofloxacin, also target type II topoisomerases. However, their primary mechanism involves the stabilization of the covalent complex formed between the topoisomerase and cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately cell death. While the primary target of fluoroquinolones in Gram-negative bacteria is often DNA gyrase, in Gram-positive bacteria, it is typically topoisomerase IV. Many modern fluoroquinolones are designed to have dual-targeting activity against both enzymes to enhance their efficacy and reduce the development of resistance.

cluster_gyramide This compound Pathway cluster_topoIV Topoisomerase IV Inhibitor Pathway GyramideA This compound GyrB DNA Gyrase (GyrB subunit) GyramideA->GyrB ATP_hydrolysis ATP Hydrolysis Inhibition GyrB->ATP_hydrolysis Supercoiling Inhibition of DNA Supercoiling ATP_hydrolysis->Supercoiling Replication_Block Replication Fork Stalling Supercoiling->Replication_Block Bacteriostatic Bacteriostatic Effect Replication_Block->Bacteriostatic TopoIV_Inhibitor Topoisomerase IV Inhibitor (e.g., Ciprofloxacin) TopoIV_Gyrase Topoisomerase IV / DNA Gyrase TopoIV_Inhibitor->TopoIV_Gyrase Cleavage_Complex Stabilization of Cleavage Complex TopoIV_Gyrase->Cleavage_Complex DSBs Double-Strand Breaks Cleavage_Complex->DSBs Cell_Death Bactericidal Effect DSBs->Cell_Death

Fig. 1: Signaling pathways of this compound and Topoisomerase IV inhibitors.

Comparative Efficacy: In Vitro Studies

The following tables summarize the inhibitory concentrations (IC50) against target enzymes and the minimum inhibitory concentrations (MIC) against various bacterial strains for gyramide analogs and the topoisomerase IV inhibitor, ciprofloxacin. It is important to note that the data for gyramide analogs and ciprofloxacin are compiled from different studies and, therefore, should be interpreted with caution due to potential variations in experimental conditions.

Table 1: Inhibitory Concentration (IC50) Against Target Enzymes

CompoundEnzymeOrganismIC50 (nM)Reference
Gyramide D (3) DNA GyraseE. coli170
Gyramide E (4) DNA GyraseE. coli47
Gyramide F (5) DNA GyraseE. coli110
Ciprofloxacin DNA GyraseE. coli10710
Ciprofloxacin Topoisomerase IVE. faecalis9300

Table 2: Minimum Inhibitory Concentration (MIC) Against Bacterial Strains

CompoundE. coli (μg/mL)S. aureus (μg/mL)Reference
Gyramide D (3) 2 - 16>32
Gyramide E (4) 2 - 164 - 16
Gyramide F (5) 2 - 16>32
Ciprofloxacin 0.008 - 1.00.125 - 2560

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

start Start prep_antibiotic Prepare serial dilutions of antimicrobial agent in 96-well plate start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) prep_antibiotic->prep_inoculum inoculate Inoculate each well with bacterial suspension prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Fig. 2: Workflow for MIC determination by broth microdilution.
  • Preparation of Antimicrobial Agent Dilutions : A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation : A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation : The plates are incubated at 37°C for 16-20 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

  • Reaction Setup : The reaction mixture contains relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and the test compound in a suitable assay buffer.

  • Incubation : The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

  • Reaction Termination : The reaction is stopped by the addition of a stop buffer containing SDS and EDTA.

  • Agarose Gel Electrophoresis : The reaction products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Quantification : The DNA bands are visualized by staining with ethidium bromide and quantified using a gel documentation system. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.

Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to decatenate kinetoplast DNA (kDNA).

  • Reaction Setup : The reaction mixture includes kDNA (a network of interlocked DNA circles), topoisomerase IV, ATP, and the test compound in an appropriate buffer.

  • Incubation : The mixture is incubated at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination : The reaction is stopped by adding a stop buffer.

  • Agarose Gel Electrophoresis : The products are resolved on an agarose gel. Decatenated minicircles migrate into the gel, while the large kDNA network remains in the well.

  • Analysis : The reduction in the amount of decatenated minicircles in the presence of the inhibitor is used to determine the IC50 value

Safety Operating Guide

Personal protective equipment for handling (S)-Gyramide A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As a specific Safety Data Sheet (SDS) for (S)-Gyramide A is not publicly available, this document provides guidance based on best practices for handling novel chemical compounds with unknown toxicity. All researchers must treat this compound as a potentially hazardous substance and exercise extreme caution. A thorough risk assessment should be conducted before commencing any work.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure the safe management of this compound within a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of specific toxicity data, this compound should be handled as if it is a potent, hazardous compound. The following table summarizes the recommended minimum Personal Protective Equipment (PPE).

PPE CategorySpecification
Hand Protection Double-gloving with nitrile or neoprene gloves is required to protect against potential skin absorption.[1][2][3]
Eye Protection ANSI Z87.1-compliant chemical splash goggles are mandatory.[1] A face shield should be worn when there is a significant splash hazard.[1][3]
Body Protection A flame-resistant lab coat should be worn at all times.[1] For larger quantities or when there is a risk of splashing, a chemical-resistant apron or coveralls are recommended.[3][4]
Respiratory Protection All handling of solid this compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2]

Experimental Protocols: Safe Handling and Operation

Adherence to the following step-by-step procedures is critical to minimize exposure and ensure a safe working environment.

2.1. Preparation and Weighing:

  • Before handling, ensure that a designated area within a chemical fume hood is prepared and decontaminated.

  • When weighing the solid compound, use an analytical balance inside the fume hood.

  • Utilize disposable weighing boats and spatulas to avoid cross-contamination.

  • Keep the container of this compound tightly sealed when not in use.

2.2. Dissolution and Dilution:

  • All dissolutions and dilutions must be performed in the chemical fume hood.

  • Use appropriate glassware and ensure it is free from contaminants.

  • Add solvent to the solid this compound slowly to avoid splashing.

  • Clearly label all solutions with the compound name, concentration, date, and your initials.[5]

2.3. Accidental Spill Protocol:

  • In case of a small spill within the fume hood, absorb the material with a suitable absorbent pad.

  • For larger spills, evacuate the area and alert the laboratory safety officer.

  • Do not attempt to clean up a large spill without appropriate training and PPE.

  • Contaminated clothing should be removed immediately, and the affected skin should be flushed with water for at least 15 minutes.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation:

  • Solid Waste: All solid this compound waste, including contaminated weighing boats, gloves, and absorbent pads, should be placed in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

3.2. Labeling and Storage of Waste:

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[5][6]

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.[6]

3.3. Final Disposal:

  • The disposal of unidentified or novel chemical waste is the responsibility of the waste generator.[7]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a certified contractor.[7][8]

  • Federal, state, and local regulations prohibit the disposal of unknown chemical waste down the drain or in regular trash.[5][7]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow prep Preparation - Don PPE - Prepare Fume Hood weigh Weighing - Use designated tools - In fume hood prep->weigh dissolve Dissolution/Use - In fume hood - Label all solutions weigh->dissolve spill Spill? dissolve->spill small_spill Small Spill Cleanup - Use absorbent pads - Decontaminate area spill->small_spill Yes (Small) large_spill Large Spill - Evacuate - Notify EHS spill->large_spill Yes (Large) waste_gen Waste Generation spill->waste_gen No small_spill->waste_gen segregate Segregate Waste - Solid - Liquid - Sharps waste_gen->segregate label_store Label & Store Waste - Secure location segregate->label_store disposal Final Disposal - Contact EHS label_store->disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.